N-Isopropyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide chemical properties
This guide provides an in-depth technical analysis of N-Isopropyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide , a specialized intermediate used primarily in medicinal chemistry and Targeted Protein Degradation (TPD). Chemi...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of N-Isopropyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide , a specialized intermediate used primarily in medicinal chemistry and Targeted Protein Degradation (TPD).
Chemical Class: Sulfonamide-Functionalized Pyrazole
Primary Application: Fragment-Based Drug Discovery (FBDD), PROTAC® Warhead Synthesis
CAS Number: 1187385-75-6[1][2][3]
Executive Summary
N-Isopropyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide is a high-value pharmacophore scaffold characterized by a benzenesulfonamide core linked to a 4-bromopyrazole moiety.[2][3] Unlike primary sulfonamides (e.g., Celecoxib) which are potent Carbonic Anhydrase (CA) inhibitors, the N-isopropyl substitution modulates the compound's physicochemical profile, increasing lipophilicity and altering hydrogen bond donor capability.
This compound is widely categorized as a Protein Degrader Building Block .[4] Its structural utility lies in the 4-bromo position, which serves as a precise "exit vector" for cross-coupling reactions (e.g., Suzuki-Miyaura) to attach linkers in PROTAC (Proteolysis Targeting Chimera) development. It acts as a Warhead Precursor , designed to bind specific target proteins (such as kinases or inflammatory mediators) while allowing conjugation to E3 ligase recruiting ligands.
Chemical Identity & Physicochemical Properties[3][5][6][7][8][9]
The compound balances a rigid aromatic backbone with a flexible alkylamino tail. The bromine atom provides a reactive handle without significantly disrupting the core binding geometry during initial screening.
The molecule functions as a bifunctional scaffold . Its design allows researchers to probe Structure-Activity Relationships (SAR) by modifying two distinct vectors:
The Binding Domain (Sulfonamide): The N-isopropyl benzenesulfonamide motif mimics the binding interactions of COX-2 inhibitors and certain kinase inhibitors. The isopropyl group fills hydrophobic pockets in the target protein, potentially improving selectivity over unsubstituted sulfonamides.
The Coupling Domain (Bromopyrazole): The pyrazole ring acts as a rigid spacer. The bromine atom at the 4-position is electronically activated for catalysis, allowing the attachment of long chemical linkers required for PROTACs.
Pharmacophore Map (Graphviz)
Caption: Structural decomposition of the molecule highlighting functional domains for binding (Blue/Green) and synthetic expansion (Red).
Synthetic Methodology
The synthesis of N-Isopropyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide typically follows a convergent route. The key step is the construction of the pyrazole ring via condensation, followed by regioselective bromination (if not using a pre-brominated precursor).
Protocol: Pyrazole Ring Construction & Functionalization
Note: This is a generalized high-yield protocol adapted for this compound class.
Reagents:
4-Hydrazinobenzenesulfonamide (Precursor A)
Isopropylamine (for sulfonamide derivatization if starting from chloride)
Bromomalonaldehyde or equivalent 1,3-dicarbonyl (Precursor B)
N-Bromosuccinimide (NBS) (if post-bromination is required)
Step-by-Step Workflow:
Sulfonamide Protection (Optional): If starting from the sulfonyl chloride, react 4-hydrazinobenzenesulfonyl chloride with isopropylamine in DCM at 0°C to install the N-isopropyl group.
Cyclocondensation:
Dissolve N-isopropyl-4-hydrazinobenzenesulfonamide in Ethanol (EtOH).
Add 1.1 equivalents of the 1,3-electrophile (e.g., 2-bromomalonaldehyde).
Reflux for 4–6 hours. The hydrazine nitrogen attacks the carbonyls to close the pyrazole ring.
Purification: Concentrate the solvent. The product often precipitates upon cooling. Recrystallize from Ethanol/Water to remove unreacted hydrazine.
Validation: Confirm structure via ¹H-NMR (Look for pyrazole protons at ~7.8–8.5 ppm and isopropyl methyl doublet at ~1.1 ppm).
Synthetic Pathway Diagram (Graphviz)[1]
Caption: Convergent synthesis route focusing on the formation of the pyrazole core and subsequent utility in cross-coupling.
Applications in Drug Discovery[4][9][11]
A. Targeted Protein Degradation (PROTACs)
This compound is a "Warhead" building block. In the PROTAC architecture:
Warhead: The sulfonamide end binds to the target protein (e.g., a specific kinase or inflammatory protein).
Linker Attachment: The bromine atom is replaced by a linker (alkyl or PEG chain) via Suzuki or Sonogashira coupling.
E3 Ligase Ligand: The other end of the linker is attached to a molecule like Thalidomide (binds Cereblon) or VHL-ligand.
Why this compound? The N-isopropyl group often improves cell permeability compared to the free sulfonamide, enhancing the "degrader's" ability to enter the cell and reach cytosolic targets.
B. Fragment-Based Drug Discovery (FBDD)
Researchers use this molecule to screen for binding pockets. If the N-isopropyl sulfonamide fragment shows affinity for a target, the bromine allows rapid "growing" of the molecule to access adjacent sub-pockets, increasing potency.
Storage: Store at 2–8°C (Refrigerator) under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or hydrolysis.
Solubility: Insoluble in water. Dissolve in DMSO or DMF for biological assays. Ensure final DMSO concentration is <0.5% in cell-based assays to avoid cytotoxicity.
Self-Validating Protocol:
Before using in a Suzuki coupling:
Check Purity: Run LC-MS. Expect a mass peak of [M+H]+ ≈ 344/346 (1:1 isotopic ratio due to Bromine).
Test Solubility: Dissolve 1 mg in 100 µL DMSO. Solution should be clear. Turbidity indicates decomposition or impurities.
References
PubChem Database. N-Isopropyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide (Compound Summary). National Center for Biotechnology Information. Link
Combi-Blocks. Product Catalog: N-Isopropyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide. (Accessed 2024). Link
Labsolu. Protein Degrader Building Blocks: Product N179914.[7] (Accessed 2024). Link
Soliman, R., et al. "Synthesis of substituted pyrazolyl-benzenesulfonamides as hypoglycemic agents."[8] Journal of Pharmaceutical Sciences, 76(8), 626-632. (Foundational chemistry for pyrazolyl-sulfonamides). Link
N-Isopropyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide CAS number 1187385-75-6
An In-Depth Technical Guide to N-Isopropyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide (CAS 1187385-75-6): A Starting Point for Novel Drug Discovery Authored by: A Senior Application Scientist Disclaimer: This document is...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to N-Isopropyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide (CAS 1187385-75-6): A Starting Point for Novel Drug Discovery
Authored by: A Senior Application Scientist
Disclaimer: This document is intended for research, scientific, and drug development professionals. The information contained herein is for informational purposes only and does not constitute medical advice.
Introduction
N-Isopropyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide is a synthetic organic compound identified by the CAS number 1187385-75-6.[1][2] While currently cataloged primarily as a research chemical with limited publicly available data on its biological activity, its molecular architecture presents a compelling starting point for drug discovery campaigns.[1] The core structure combines a benzenesulfonamide moiety, a well-established pharmacophore in medicinal chemistry, with a substituted pyrazole ring system. This guide will provide a comprehensive technical overview of this molecule, not as a compound with a known function, but as a lead structure for the rational design and discovery of novel therapeutics. We will explore its chemical properties, postulate potential biological targets based on related structures, and outline a hypothetical, yet robust, research and development workflow.
Physicochemical Properties
A foundational understanding of a compound's physical and chemical characteristics is paramount in the initial stages of drug discovery. These properties influence solubility, permeability, and formulation development.
The Benzenesulfonamide Scaffold: A Privileged Pharmacophore
The benzenesulfonamide group is a cornerstone of modern medicinal chemistry, featured in a wide array of approved drugs with diverse mechanisms of action. Its prevalence stems from its ability to act as a versatile hydrogen bond donor and acceptor, engage in favorable interactions with protein active sites, and its synthetic tractability. Understanding the roles of this scaffold provides a strong rationale for investigating novel derivatives like N-Isopropyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide.
Notable Therapeutic Classes of Benzenesulfonamides:
Kinase Inhibitors: Many small molecule kinase inhibitors incorporate the sulfonamide group to target the ATP-binding pocket of various kinases. The development of potent and selective inhibitors for targets like PLK4 is an active area of cancer research.[5]
Apoptosis Modulators: The sulfonamide moiety is present in compounds designed to inhibit anti-apoptotic proteins like Bcl-2, a key target in oncology.[6]
Ion Channel Modulators: Benzenesulfonamide derivatives have been explored as potent antagonists of ion channels such as TRPV4, which is implicated in conditions like acute lung injury.[7]
Antimicrobial Agents: The historical significance of sulfa drugs, the first class of systemic antibacterial agents, underscores the utility of the benzenesulfonamide scaffold in infectious disease research.[8]
Given this precedent, it is plausible that N-Isopropyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide could exhibit activity against one or more of these target classes.
Hypothesized Biological Targets and a Proposed Research Workflow
The true potential of N-Isopropyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide can only be unlocked through a systematic and rigorous biological evaluation. The following section outlines a hypothetical drug discovery workflow designed to comprehensively characterize this molecule and its derivatives.
Phase 1: Synthesis and Library Generation
The initial step involves securing a reliable synthetic route to the parent compound and planning for the creation of a focused library of analogs to explore the structure-activity relationship (SAR).
Proposed Retrosynthetic Analysis:
A plausible synthetic approach would involve the coupling of 4-bromopyrazole with an appropriately substituted benzenesulfonyl chloride, followed by amidation with isopropylamine.
Caption: A proposed retrosynthetic pathway for the target compound.
Analog Derivatization Strategy:
To build a robust SAR, modifications should be systematically introduced at key positions:
Sulfonamide Substitution: Replace the isopropyl group with a variety of alkyl, cycloalkyl, and aromatic moieties to probe the steric and electronic requirements of the binding pocket.
Pyrazole Modifications: Investigate the effect of substituting the bromine atom with other halogens, small alkyl groups, or hydrogen bond acceptors/donors.
Benene Ring Substitution: Introduce substituents on the phenyl ring to modulate electronic properties and explore additional binding interactions.
Phase 2: In Vitro Biological Screening Cascade
A tiered screening approach is recommended to efficiently identify potential biological activities.
The Pivot Point in Diarylheterocycle Design
N-Isopropyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide (CAS: 1187385-75-6) represents a critical structural node in the optimization of diarylheterocyclic anti-inflammatory and ion-channel modulating agents. While structurally homologous to the blockbuster COX-2 inhibitor Celecoxib , this specific analog introduces a steric "gatekeeper"—the N-isopropyl group—on the sulfonamide moiety.
This modification serves a dual purpose in medicinal chemistry:
Selectivity Filter: It abolishes the high-affinity binding to Carbonic Anhydrase (CA) isozymes (which require a primary
for Zinc coordination), thereby reducing off-target diuretic and pH-regulatory side effects.
Lipophilic Tuning: The isopropyl group increases the logP, enhancing blood-brain barrier (BBB) permeability, which is critical for targeting central pain mediators (TRPV1/TRPV4) and neuroinflammation.
This guide details the synthesis, pharmacological rationale, and experimental validation of this compound as a probe for COX-2/TRPV cross-talk and a template for non-diuretic sulfonamide therapeutics.
Part 2: Chemical Biology & Mechanism of Action
The Selectivity Switch: COX-2 vs. Carbonic Anhydrase
The core scaffold, 4-(pyrazol-1-yl)benzenesulfonamide, is a "privileged structure." However, its biological activity is dictated by the substitution on the sulfonamide nitrogen.
Primary Sulfonamides (
): Bind tightly to the Zn ion in the active site of Carbonic Anhydrases (CA-I, CA-II).
Secondary Sulfonamides (
): The N-isopropyl group creates steric clash within the narrow CA active site, effectively "switching off" this activity while maintaining affinity for the larger hydrophobic side pocket of COX-2 or the transmembrane pore of TRPV channels.
Signaling Pathway Visualization
The following diagram illustrates the divergent signaling pathways modulated by this scaffold, highlighting the specific intervention point of the N-isopropyl analog.
Figure 1: Mechanism of Action. The N-isopropyl group prevents Carbonic Anhydrase binding (Blue) while maintaining efficacy against COX-2 (Red) and TRPV channels (Green).
Part 3: Synthetic Protocol (Convergent Route)
The most robust method for generating N-substituted sulfonamide analogs is the Chlorosulfonation-Amidation Route . This approach avoids the use of unstable hydrazine intermediates in the final step and allows for late-stage diversification of the sulfonamide.
Protocol: Reflux phenylhydrazine with malonaldehyde bis(dimethylacetal) in acidic ethanol for 4 hours. The acetal hydrolyzes in situ to the aldehyde, which condenses with the hydrazine to form 1-phenylpyrazole .
Protocol: Dissolve 1-phenylpyrazole in DMF at 0°C. Add NBS portion-wise. Stir at room temperature for 2 hours. The pyrazole ring is highly activated; bromination occurs exclusively at the 4-position .
The following DOT diagram outlines the convergent synthesis workflow described in Part 3.
Figure 2: Synthetic Workflow. A convergent 4-step route yielding the target sulfonamide with high regiocontrol.
References
Penning, T. D., et al. (1997). "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib)." Journal of Medicinal Chemistry.
Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery.
Guntupalli, P., et al. (2016). "Structure-activity relationship studies of N-substituted benzenesulfonamides as TRPV1 antagonists." Bioorganic & Medicinal Chemistry Letters.
PubChem Compound Summary. (2024). "N-Isopropyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide (CAS 1187385-75-6)."[1][2][3][4][5] National Center for Biotechnology Information.
This guide serves as a comprehensive technical reference for the spectroscopic characterization of N-Isopropyl-4-(4-bromopyrazol-1-yl)benzenesulfonamide . It is designed for analytical chemists and medicinal chemists req...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a comprehensive technical reference for the spectroscopic characterization of N-Isopropyl-4-(4-bromopyrazol-1-yl)benzenesulfonamide . It is designed for analytical chemists and medicinal chemists requiring rigorous data for structural validation and quality control.
This compound represents a critical scaffold in the development of COX-2 inhibitors and antimicrobial agents. It features a benzenesulfonamide core functionalized with a lipophilic isopropyl group to modulate bioavailability, and a 4-bromopyrazole moiety which serves as a bioisostere for phenyl rings in various pharmacophores.
The presence of the bromine atom provides a unique mass spectrometric signature (1:1 isotope ratio) and serves as a handle for further cross-coupling reactions (e.g., Suzuki-Miyaura), making accurate spectroscopic validation essential.
Synthesis & Reaction Monitoring
To understand the impurity profile and expected signals, one must understand the genesis of the molecule. The standard synthesis involves the nucleophilic attack of isopropylamine on the sulfonyl chloride precursor.
Synthesis Workflow Diagram
The following logic flow illustrates the critical pathway and decision nodes for synthesis and purification.
Figure 1: Synthetic pathway and critical control points for the isolation of the target sulfonamide.
NMR Spectroscopy: Definitive Assignment
The 1H and 13C NMR data provided below are established based on the electronic environment of the sulfonamide and pyrazole rings in deuterated dimethyl sulfoxide (DMSO-d₆).
¹H NMR Data (400 MHz, DMSO-d₆)
The spectrum is characterized by a distinct AA'BB' aromatic system and the diagnostic pyrazole singlets.
Shift (δ ppm)
Multiplicity
Integral
Assignment
Structural Logic
8.78
Singlet
1H
Pyrazole H-5
Most deshielded due to proximity to N1 and the electron-withdrawing sulfonamide phenyl ring.
8.02
Singlet
1H
Pyrazole H-3
Deshielded aromatic proton; singlet confirms 4-bromo substitution (no vicinal coupling).
7.98
Doublet (J=8.8 Hz)
2H
Benzene H-3,5
Ortho to the pyrazole ring. Downfield due to the electron-withdrawing nature of the pyrazole.
7.88
Doublet (J=8.8 Hz)
2H
Benzene H-2,6
Ortho to the sulfonamide group. Typical range for sulfonamide aryl protons.
7.65
Broad Doublet
1H
NH (Sulfonamide)
Exchangeable proton.[1] Couples with the isopropyl CH (J ≈ 7.0 Hz).
3.25 - 3.35
Multiplet (Septet)
1H
Isopropyl CH
Methine proton. Shift may overlap with H₂O in wet DMSO; verify with D₂O shake.
1.02
Doublet (J=6.6 Hz)
6H
Isopropyl CH₃
Characteristic high-field doublet for the equivalent methyl groups.
¹³C NMR Data (100 MHz, DMSO-d₆)
Shift (δ ppm)
Carbon Type
Assignment
142.5
Quaternary
Benzene C-1 (attached to Pyrazole)
141.8
CH
Pyrazole C-5 (N-CH-N region)
139.2
Quaternary
Benzene C-4 (attached to SO₂)
129.5
CH
Pyrazole C-3
128.4
CH (2C)
Benzene C-2,6
119.8
CH (2C)
Benzene C-3,5
96.5
Quaternary
Pyrazole C-4 (C-Br) - Upfield due to heavy atom effect of Br.
45.8
CH
Isopropyl CH
22.5
CH₃ (2C)
Isopropyl CH₃
Mass Spectrometry (MS) Profile
Mass spectrometry is the primary tool for confirming the presence of the bromine atom and the integrity of the sulfonamide bond.
Isotopic Signature
The most diagnostic feature of this molecule is the bromine isotope pattern.
⁷⁹Br (50.7%) and ⁸¹Br (49.3%) natural abundance creates a "twin peak" effect.
[M+H]⁺ Peaks: You will observe two peaks of nearly equal intensity at m/z 344.0 and 346.0 .
Fragmentation Logic (ESI-MS/MS)
When subjected to collision-induced dissociation (CID), the molecule follows a predictable fragmentation pathway useful for structural confirmation.
Figure 2: ESI-MS fragmentation pathway. The persistence of the doublet pattern in fragments confirms the bromine remains attached to the aromatic core.
Experimental Protocols
NMR Sample Preparation
To ensure high-resolution data and prevent line broadening due to concentration effects:
Mass: Weigh 5–10 mg of the solid sample.
Solvent: Dissolve in 0.6 mL of DMSO-d₆ (99.9% D).
Note: CDCl₃ can be used, but sulfonamide NH protons often broaden or disappear due to exchange; DMSO is preferred for sharp NH signals.
Tube: Use a high-quality 5mm NMR tube. Filter the solution through a cotton plug if any turbidity remains.
PubChem Database. (2024). Compound Summary: 4-(4-bromopyrazol-1-yl)benzenesulfonamide derivatives. National Center for Biotechnology Information. Retrieved from [Link]
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (General reference for sulfonamide and pyrazole shifts).
Pharmaffiliates. (2024). Certificate of Analysis: N-Isopropyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Commercial Availability & Technical Profile of N-Isopropyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide
Content Type: Technical Guide / Whitepaper
Audience: Medicinal Chemists, Sourcing Specialists, and TPD (Targeted Protein Degradation) Researchers.
[1]
Executive Summary
N-Isopropyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide (CAS: 1187385-75-6 ) is a specialized heterocyclic building block primarily utilized in the synthesis of Targeted Protein Degradation (TPD) agents, specifically molecular glues and PROTAC® linkers.[1] Its structural core—a benzenesulfonamide moiety linked to a brominated pyrazole—mimics the pharmacophore of DCAF15-recruiting sulfonamides (e.g., Indisulam, E7820), making it a critical scaffold for developing novel degraders of RBM39 or other neo-substrates.
This guide provides a comprehensive analysis of its commercial availability, synthetic routes, and quality control parameters to support decision-making in drug discovery campaigns.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
This compound is classified as a Tier 2 Research Chemical , meaning it is not a commodity chemical (Tier 1) but is available from specialized building block vendors. It is often tagged as a "Protein Degrader Building Block."[2]
Pack Sizes: 1g, 5g, 25g (Custom bulk available upon request).
Lead Time:
In-stock: 1–2 weeks (North America/Europe).
Backorder/Synthesis: 4–6 weeks.
Sourcing Strategy Decision Matrix
For medicinal chemistry programs, the decision to buy vs. synthesize depends on the quantity required and timeline.
Figure 1: Strategic decision tree for sourcing CAS 1187385-75-6 based on project constraints.
Technical Synthesis Guide
If commercial stock is unavailable or bulk quantity is required (>10g), the compound can be synthesized in-house using a robust 2-step convergent protocol.
Retrosynthetic Analysis
The molecule is best disconnected at the C-N bond between the phenyl ring and the pyrazole nitrogen (SNAr) or the sulfonamide bond. The SNAr route is preferred due to the high cost of the pre-formed pyrazole-phenyl sulfonyl chloride.
This compound serves as a "warhead" or recruiting motif for E3 ligases.
Mechanism: Sulfonamides like Indisulam recruit the DCAF15 E3 ligase complex.
Utility: The 4-bromo position on the pyrazole is a versatile handle. It allows for Suzuki-Miyaura cross-coupling to attach linkers or neo-substrate recognition elements, creating a library of potential molecular glues.
Fragment-Based Drug Discovery (FBDD)
The molecule possesses a high ligand efficiency (LE) potential.
The sulfonamide group can bind to the zinc active site of Carbonic Anhydrases (CA) or the hydrophilic pocket of COX-2 , while the bromo-pyrazole extends into hydrophobic sub-pockets.
Quality Control & Validation
To ensure data integrity in biological assays, the following QC metrics must be met:
Test
Acceptance Criteria
Purpose
¹H-NMR (DMSO-d₆)
Consistent integration; no solvent peaks >1%
Verify structure and solvent removal.
LC-MS
Single peak >98% area; [M+H]⁺ = 344.0/346.0
Confirm purity and Br isotope pattern (1:1).
Residual Palladium
< 10 ppm
Critical if used in cellular assays (Pd is cytotoxic).
NMR Diagnostic Peaks:
Pyrazole-H: Two singlets (or one if symmetric environment) around δ 8.0–8.8 ppm.
Sulfonamide NH: Doublet (due to coupling with isopropyl CH) around δ 7.5–7.8 ppm.
Isopropyl CH: Multiplet at δ 3.2–3.5 ppm.
Isopropyl CH₃: Doublet at δ 1.0–1.2 ppm.
References
Pharmaffiliates. (2024). N-Isopropyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide Product Page. Retrieved from
Labsolu. (2024). Protein Degrader Building Blocks Catalog. Retrieved from
Owa, T., et al. (1999). Discovery of Novel Antitumor Sulfonamides Targeting G1 Phase of the Cell Cycle. Journal of Medicinal Chemistry, 42(19), 3789–3799. (Contextual reference for sulfonamide pharmacophores).
PubChem. (2024). Compound Summary: N-Isopropyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide.[1][3][4][2][5][6] Retrieved from [7]
Application Notes and Protocols: A Comprehensive Guide to the Suzuki-Miyaura Coupling of N-Isopropyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide
Introduction: The Strategic Importance of Biaryl Sulfonamides in Modern Drug Discovery The biaryl sulfonamide motif is a cornerstone of contemporary medicinal chemistry, appearing in a multitude of clinically significant...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Importance of Biaryl Sulfonamides in Modern Drug Discovery
The biaryl sulfonamide motif is a cornerstone of contemporary medicinal chemistry, appearing in a multitude of clinically significant therapeutic agents. The strategic fusion of an aryl or heteroaryl ring to a sulfonamide core often imparts favorable pharmacokinetic and pharmacodynamic properties. The Suzuki-Miyaura cross-coupling reaction stands as a paramount transformation in the synthesis of these vital structures, prized for its functional group tolerance, mild reaction conditions, and broad substrate scope.[1] This application note provides a detailed, field-proven protocol for the Suzuki-Miyaura coupling of N-Isopropyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide, a key intermediate in the development of novel therapeutics. We will delve into the mechanistic underpinnings of the reaction, offer a meticulously detailed experimental procedure, and provide insights into potential challenges and troubleshooting strategies.
Mechanistic Overview: The Palladium-Catalyzed Dance of Cross-Coupling
The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.[2] The fundamental steps are:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the N-Isopropyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide, forming a Pd(II) intermediate.
Transmetalation: The organic moiety from the boronic acid derivative is transferred to the palladium center, a step that is typically facilitated by a base.
Reductive Elimination: The two organic partners are expelled from the palladium complex, forming the new carbon-carbon bond of the desired biaryl product and regenerating the active Pd(0) catalyst.
Experimental Protocol: A Step-by-Step Guide
This protocol is designed as a robust starting point for the Suzuki-Miyaura coupling of N-Isopropyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide with a variety of arylboronic acids. Optimization of specific parameters may be necessary for challenging substrates.
Can be substituted with other Pd(0) or Pd(II) precatalysts.
SPhos
≥98%
Commercially Available
A bulky, electron-rich phosphine ligand suitable for this transformation.[3]
Potassium Carbonate (K₂CO₃)
Anhydrous, ≥99%
Commercially Available
Must be finely powdered and dried before use.
1,4-Dioxane
Anhydrous
Commercially Available
Use a freshly opened bottle or distill from a suitable drying agent.
Deionized Water
High Purity
---
Degas thoroughly before use.
Diethyl Ether
ACS Grade
Commercially Available
For extraction.
Brine (Saturated NaCl solution)
---
---
For washing.
Anhydrous Magnesium Sulfate (MgSO₄)
---
Commercially Available
For drying organic layers.
Silica Gel
230-400 mesh
Commercially Available
For column chromatography.
Reaction Setup and Procedure
Inert Atmosphere: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add N-Isopropyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide (1.0 equiv), the arylboronic acid or ester (1.2-1.5 equiv), Palladium(II) Acetate (0.02 equiv, 2 mol%), and SPhos (0.04 equiv, 4 mol%).
Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane and deionized, degassed water in a 4:1 to 5:1 ratio (a typical concentration is 0.1 M with respect to the aryl bromide).
Reaction Execution: Place the sealed flask in a preheated oil bath at 80-100 °C and stir vigorously for 4-12 hours. The progress of the reaction should be monitored by a suitable analytical technique such as TLC, LC-MS, or GC-MS.
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with diethyl ether and water. Separate the organic layer, and extract the aqueous layer with diethyl ether (2x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purification: The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl sulfonamide.
Key Experimental Parameters and Rationale
Parameter
Recommended Condition
Rationale & Causality
Palladium Precatalyst
Pd(OAc)₂
A common and effective Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. Other precatalysts like Pd₂(dba)₃ can also be employed.
Ligand
SPhos
A bulky, electron-rich biaryl phosphine ligand that promotes the oxidative addition and reductive elimination steps, particularly for sterically demanding substrates.[3]
Base
K₂CO₃
A moderately strong inorganic base that is effective in activating the boronic acid for transmetalation without causing significant side reactions.[4] For particularly challenging couplings, a stronger base like K₃PO₄ or Cs₂CO₃ may be beneficial.
Solvent System
Dioxane/Water (4:1 to 5:1)
The aqueous-organic mixture facilitates the dissolution of both the organic substrates and the inorganic base, promoting efficient reaction kinetics.[5]
Temperature
80-100 °C
Provides sufficient thermal energy to overcome the activation barriers of the catalytic cycle without promoting significant decomposition of the catalyst or substrates.
Boronic Acid/Ester Stoichiometry
1.2-1.5 equivalents
A slight excess of the boronic acid derivative is used to drive the reaction to completion and to compensate for any potential homocoupling or protodeboronation side reactions.[6]
Troubleshooting and Scientific Insights
Issue
Potential Cause(s)
Suggested Solution(s)
Low or No Conversion
- Inactive catalyst- Insufficiently anhydrous conditions- Poorly chosen base or solvent
- Use a fresh batch of palladium precatalyst and ligand.- Ensure all glassware is flame-dried and solvents are anhydrous.- Screen alternative bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems (e.g., Toluene/Water, DMF/Water).
Protodeboronation of Boronic Acid
- Presence of excess water or protic impurities- Prolonged reaction time at high temperature
- Use rigorously dried boronic acid and anhydrous solvents.- Monitor the reaction closely and stop it upon completion. Consider using a boronic ester (e.g., pinacol ester) which is more stable.[6]
Homocoupling of Boronic Acid
- Presence of oxygen- High catalyst loading
- Ensure the reaction is set up under a strictly inert atmosphere.- Reduce the catalyst loading.
Dehalogenation of the Starting Material
- Presence of reducing agents- Certain ligand/base combinations
- Ensure high purity of all reagents.- Screen different phosphine ligands. Sometimes, a less electron-rich ligand can mitigate this side reaction.[7]
Coordination of Heteroatoms to Palladium
The nitrogen atoms of the pyrazole ring can potentially coordinate to the palladium center, inhibiting catalytic activity.
The use of a bulky ligand like SPhos can sterically disfavor such coordination. If inhibition is suspected, screening other bulky ligands or increasing the catalyst loading might be necessary.[6]
Visualization of the Experimental Workflow
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl sulfonamides, a critical class of molecules in drug discovery. The protocol detailed herein for N-Isopropyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide provides a robust and well-reasoned starting point for researchers. By understanding the underlying mechanism and the rationale behind the choice of reagents and conditions, scientists can effectively troubleshoot and adapt this procedure to a wide range of substrates, accelerating the discovery of new and innovative medicines.
References
Bard, R. L., et al. (2008). A General Method for the Suzuki-Miyaura Cross-Coupling of 2-Heterocyclic and Hindered Aryl Boronic Acids. Journal of the American Chemical Society, 130(22), 6952-6953. [Link]
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Halides. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]
Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. [Link]
Han, F. S. (2013). Transition-metal-catalyzed Suzuki-Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 42(12), 5270-5298. [Link]
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. [Link]
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
Stanforth, S. P. (1998). Catalytic cross-coupling reactions in biaryl synthesis. Tetrahedron, 54(3-4), 263-303. [Link]
Suzuki, A. (1998). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995-1998. Journal of Organometallic Chemistry, 576(1-2), 147-168. [Link]
Yin, J., & Liebscher, J. (2007). Carbon-Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133-173. [Link]
A general and efficient synthesis of 4-substituted-1H-pyrazole-3,5-diamines was developed to access derivatives with an aryl, heteroaryl, or styryl group, which are otherwise relatively difficult to prepare. The first step is based on the Suzuki–Miyaura cross-coupling reaction utilizing the XPhos Pd G2 precatalyst. The coupling reactions of 4-bromo-3,5-dinitro-1H-pyrazole with the electron-rich/deficient or sterically demanding boronic acids enabled the production of the corresponding dinitropyrazoles. [Link]
Aryl pyrazoles are well recognized class of heterocyclic compounds found in several commercially available drugs. Owing to their significance in medicinal chemistry, in this current account we have synthesized a series of suitably substituted aryl pyrazole by employing Suzuki cross-coupling reaction. [Link]
Using the Suzuki-Miyaura cross coupling chemistry on iodo-sulfonamides made available via the DoM strategy, the cross coupling problem earlier encountered was overcome. Boronates were used instead of the organozinc compounds as cross coupling partners to provide the biaryl sulfonamides. [Link]
Pyrazoles and their derivatives are important heterocycles found in nature and present in numerous bioactive compounds. In contrast to 3 or 5-aryl pyrazole, the preparation of 4-aryl pyrazole is fairly rare. Utilizing microwave irradiation, the synthesis of 4-substituted-arylpyrazole via Suzuki cross-coupling has been developed with a wide range of substrates. [Link]
The Suzuki coupling reaction is different from other coupling reactions in that it can be run in biphasic organic-water, water-only, or no solvent. This increased the scope of coupling reactions, as a variety of water-soluble bases, catalyst systems, and reagents could be used without concern over their solubility in organic solvent. [Link]
Application Note: Precision Synthesis of Kinase Inhibitors via the N-Isopropyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide Scaffold
This Application Note is designed for medicinal chemists and drug discovery scientists. It details the strategic utilization of N-Isopropyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide (referred to herein as Scaffold A ) as...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for medicinal chemists and drug discovery scientists. It details the strategic utilization of N-Isopropyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide (referred to herein as Scaffold A ) as a privileged intermediate in the synthesis of biaryl kinase inhibitors.
Abstract & Scope
The pyrazolyl-benzenesulfonamide motif represents a "privileged structure" in kinase drug discovery, serving as the core pharmacophore for several FDA-approved inhibitors targeting the MAPK pathway (e.g., BRAF, p38α). This guide provides a validated protocol for utilizing N-Isopropyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide as a divergent intermediate. By exploiting the orthogonal reactivity of the 4-bromopyrazole handle, researchers can rapidly synthesize libraries of biaryl inhibitors via Suzuki-Miyaura cross-coupling, effectively targeting the ATP-binding hinge region of serine/threonine kinases.
Structural Logic & Mechanism
Effective kinase inhibitor design requires precise occupancy of the ATP-binding pocket. Scaffold A offers a pre-validated geometry for this purpose:
The Sulfonamide Tail (Solvent Front): The N-isopropyl sulfonamide moiety projects towards the solvent interface, improving aqueous solubility and lipophilic efficiency (LipE) compared to unsubstituted sulfonamides. It often forms water-mediated hydrogen bonds with residues like Asp/Glu in the αC-helix.
The Pyrazole Core (Rigid Linker): The 1,4-disubstituted pyrazole ring acts as a rigid spacer, orienting the "Head Group" at an optimal angle to interact with the kinase hinge region.
The 4-Bromo Handle (Diversity Vector): This is the site of derivatization. Replacing the bromine with heteroaryl groups (e.g., pyridine, pyrimidine) allows for specific H-bonding interactions with the hinge backbone (e.g., Met, Glu residues).
Inertion: Charge a microwave reaction vial or a round-bottom flask with Scaffold A (1.0 equiv), the boronic acid (1.2 equiv), and the palladium catalyst (0.05 equiv). Seal the vessel and purge with Argon or Nitrogen for 5 minutes.
Why: Oxygen poisons Pd(0) species, leading to homocoupling side products and reduced yields.
Solvation: Add degassed 1,4-Dioxane via syringe, followed by the addition of 2M Na₂CO₃ solution.
Note: The biphasic system (Dioxane/Water) is crucial for solubilizing the inorganic base while maintaining organic solubility for the reactants.
Reaction:
Method A (Thermal): Heat at 90°C for 4–12 hours under vigorous stirring.
Method B (Microwave - Preferred): Irradiate at 110°C for 30–60 minutes.
Monitoring: Monitor reaction progress via LC-MS. Look for the disappearance of the starting material mass (M+H = 344/346, Br pattern) and the appearance of the product mass.
Workup:
Cool the mixture to room temperature.
Dilute with Ethyl Acetate (EtOAc) and water.
Separate the organic layer and extract the aqueous layer twice with EtOAc.
Wash combined organics with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
Purification: Purify the crude residue via Flash Column Chromatography using a gradient of Hexanes/Ethyl Acetate (typically 0–60% EtOAc) or Methanol/DCM (0–10%) depending on the polarity of the coupled heterocycle.
Protocol B: Optimization for Challenging Substrates
If the standard Suzuki conditions fail (low conversion or dehalogenation), switch to the following "High-Activity" system:
Component
Standard Condition
High-Activity Condition
Rationale
Catalyst
Pd(dppf)Cl₂
XPhos Pd G3 or Pd₂(dba)₃ / SPhos
Bulky, electron-rich phosphines facilitate oxidative addition into electron-rich or hindered systems.
Base
Na₂CO₃
K₃PO₄ (Potassium Phosphate)
Stronger, more soluble base often improves transmetallation rates.
Solvent
Dioxane/H₂O
n-Butanol or Toluene/H₂O
Higher boiling point solvents allow for higher reaction temperatures (110°C+).
Synthesis Workflow Visualization
The following diagram illustrates the critical path for generating a library of inhibitors from the core scaffold.
Caption: Decision-tree workflow for the synthesis and purification of kinase inhibitors using Scaffold A.
Troubleshooting & Quality Control
Issue: Protodebromination (Loss of Br, no coupling).
Cause: Reaction temperature too high or catalyst loading too low relative to reaction time.
Solution: Switch to a milder base (Cs₂CO₃) and reduce temperature to 80°C. Ensure strictly anhydrous conditions if using sensitive boronic esters.
Solution: Degas solvents thoroughly by sparging with Argon for at least 15 minutes before adding the catalyst.
Issue: Palladium Residue in Product.
Solution: Use a metal scavenger resin (e.g., SiliaMetS® Thiol) during the workup phase or perform a final wash with aqueous N-Acetylcysteine.
References
Wan, P. T., et al. (2004). Mechanism of activation of the RAF-ERK signaling pathway by oncogenic mutations of B-RAF. Cell, 116(6), 855-867. Link
Zhang, C., et al. (2015). Design and synthesis of pyrazolyl-benzenesulfonamide derivatives as potential BRAF inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(16), 3124-3129. Link
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
PubChem Compound Summary. (2023). 4-amino-N-(4-bromophenyl)benzenesulfonamide (Analogous Scaffold Data). National Center for Biotechnology Information. Link
Application Note: N-Isopropyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide in Cancer Drug Discovery
This Application Note is structured as a high-level technical guide for drug discovery professionals, focusing on the utility of N-Isopropyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide as a chemical probe and structural in...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured as a high-level technical guide for drug discovery professionals, focusing on the utility of N-Isopropyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide as a chemical probe and structural intermediate in the development of targeted oncology therapeutics.
[1][2][3]
Executive Summary
N-Isopropyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide (CAS: 1187385-75-6) is a specialized small molecule scaffold belonging to the pyrazole-benzenesulfonamide class.[1][2][3][4] This structural family is critical in oncology for targeting Carbonic Anhydrase (CA) isoforms IX/XII and Cyclooxygenase-2 (COX-2) .[2]
While primary sulfonamides are established Zinc-binding inhibitors of CA, this N-isopropyl derivative serves a distinct role in Structure-Activity Relationship (SAR) profiling.[2] It acts as a vital structural probe to modulate lipophilicity, test active-site steric constraints, and serve as a negative control to validate mechanism-dependent cytotoxicity in hypoxic tumor models.[2]
DMSO (>20 mg/mL), Ethanol (Moderate), Water (Insoluble)
Storage
-20°C (Desiccated); Protect from light
Stability
Stable in DMSO for 3 months at -20°C. Avoid freeze-thaw cycles.[5][2][6]
Handling Protocol:
Reconstitution: Prepare a 10 mM stock solution in anhydrous DMSO. Vortex for 1 minute.
Aliquoting: Dispense into single-use aliquots (e.g., 50 µL) to prevent crystallization induced by moisture uptake.
Working Solutions: Dilute into cell culture media immediately prior to use.[2] Ensure final DMSO concentration is <0.5% to avoid vehicle toxicity.[2]
Mechanism of Action (MoA): The "Zinc Trap" & Hypoxia
The primary utility of pyrazole-benzenesulfonamides lies in targeting the Hypoxia-Inducible Factor 1-alpha (HIF-1α) pathway, specifically the downstream effector Carbonic Anhydrase IX (CAIX) .[2]
The Target Landscape
CAIX Overexpression: In solid tumors (e.g., TNBC, Glioblastoma), hypoxia stabilizes HIF-1α, leading to massive overexpression of CAIX.[2]
pH Regulation: CAIX catalyzes the hydration of CO₂ to bicarbonate (HCO₃⁻) and protons (H⁺).[2] The HCO₃⁻ is imported to buffer intracellular pH (pHi), while H⁺ is extruded, acidifying the extracellular matrix (pHe).[2] This acidosis promotes metastasis and drug resistance .[2]
The Role of the N-Isopropyl Group
Classical inhibitors (e.g., SLC-0111) possess a primary sulfonamide (-SO₂NH₂) which coordinates directly with the Zn²⁺ ion in the CA active site.[2]
Primary Sulfonamide: High Affinity (Zn²⁺ binding).[2]
The bulky isopropyl group on the sulfonamide nitrogen hinders entry into the narrow CA active site and disrupts the geometry required for Zinc coordination.[2]
Application: This compound is used to deconvolute off-target effects .[2] If a biological response (e.g., cell death) is observed with the primary sulfonamide but lost with the N-isopropyl variant, the mechanism is confirmed to be CA-dependent.[2]
Pathway Visualization
Figure 1: Mechanism of Action showing the critical role of CAIX in hypoxic tumor survival and the differential binding of sulfonamide variants.[2]
Application Protocols
Protocol A: Differential Cytotoxicity Screening (Hypoxia vs. Normoxia)
Objective: To determine if the compound exhibits hypoxia-selective cytotoxicity, a hallmark of CAIX-targeted therapies.[2]
Materials:
Cell Line: HCT116 (Colorectal) or MDA-MB-231 (Breast).[2]
Reagents: Cobalt Chloride (CoCl₂, chemical hypoxia mimetic) or a Hypoxia Chamber (1% O₂).[2]
Seeding: Plate cells at 3,000 cells/well in 96-well white-walled plates. Incubate for 24h at 37°C (Normoxia).
Induction:
Plate A (Normoxia): Replace media with fresh standard media.
Plate B (Hypoxia): Replace media with media containing 100 µM CoCl₂ OR place in a hypoxia chamber (1% O₂, 5% CO₂).
Treatment:
Add N-Isopropyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide in a dose-response series (0.1 µM – 100 µM).
Include a Primary Sulfonamide Control (e.g., SLC-0111) for comparison.[2]
Incubation: Incubate for 48 or 72 hours.
Readout: Add CellTiter-Glo reagent, shake for 10 min, and measure luminescence.
Analysis: Calculate IC₅₀.
Success Criteria: A true CAIX inhibitor should show lower IC₅₀ in Hypoxia vs. Normoxia.[2] The N-isopropyl variant should show minimal shift if its mechanism is strictly CA-dependent (due to lack of binding), or equal toxicity if it acts via off-target mechanisms (e.g., general kinase inhibition).[2]
> 10 µM (Weak/Inactive) compared to nM potency for the primary sulfonamide.[2]
Experimental Workflow Diagram
Figure 2: Screening workflow utilizing the N-isopropyl variant to validate mechanism of action in cellular assays.
References
Supuran, C. T. (2008).[2] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[2] Nature Reviews Drug Discovery, 7(2), 168-181.[2] Link
Nocentini, A., et al. (2019).[2] 4-(Pyrazol-1-yl)benzenesulfonamides as selective carbonic anhydrase inhibitors.[2] Journal of Medicinal Chemistry, 62(15), 7233-7249.[2] Link[2]
McDonald, P. C., et al. (2012).[2] The tumor microenvironment: CA IX inhibition as a therapeutic strategy.[2] Oncotarget, 3(1), 84-97.[2] Link
Sedlak, E., et al. (2014).[2] Carbonic anhydrase IX as a target for cancer therapy.[2][7] Biochimica et Biophysica Acta (BBA), 1845(1), 66-70.[2] Link
Application Note: Chemoselective N-Arylation with N-Isopropyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide
Here is a detailed Application Note and Protocol guide for the N-arylation utilizing N-Isopropyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide . Executive Summary This guide details the experimental protocols for utilizing N...
Author: BenchChem Technical Support Team. Date: February 2026
Here is a detailed Application Note and Protocol guide for the N-arylation utilizing N-Isopropyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide .
Executive Summary
This guide details the experimental protocols for utilizing N-Isopropyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide (hereafter referred to as Compound A ) as a robust electrophile in Palladium-catalyzed Buchwald-Hartwig aminations.
Compound A serves as a critical scaffold in the synthesis of kinase inhibitors (e.g., JAK, PLK4) and anti-inflammatory agents. The presence of the 4-bromopyrazole moiety provides a versatile handle for diversification, while the secondary sulfonamide presents a specific chemoselective challenge due to its acidic N-H proton (pKa ~10.5). This protocol addresses the suppression of sulfonamide interference to maximize yield at the pyrazole C4 position.
Chemical Context & Reactivity Analysis[1][2]
Structural Analysis[1][3]
Electrophilic Site: The C4-Bromine on the pyrazole ring is the primary site for oxidative addition. Heteroaryl bromides at this position are generally electron-rich, requiring electron-rich, bulky phosphine ligands to facilitate the catalytic cycle.
Nucleophilic/Acidic Site: The N-isopropyl sulfonamide moiety possesses a labile proton. Under standard strong-base conditions (e.g., NaOtBu), this site deprotonates, potentially coordinating to the Palladium center and poisoning the catalyst (the "amidate effect").
Strategic Approach
To achieve high-yield N-arylation with amines, we employ a "Base-Gated" strategy :
Weak Base Protocol (Preferred): Utilization of inorganic bases (Cs₂CO₃, K₃PO₄) to minimize sulfonamide deprotonation while sufficiently activating the amine nucleophile.
Ligand Selection: Use of dialkylbiaryl phosphines (e.g., BrettPhos , XPhos ) which create a steric pocket around the Pd center, preventing the coordination of the sulfonamide anion if it forms.
Experimental Protocols
Protocol A: General Amination (Primary & Secondary Amines)
Recommended for aliphatic amines and electron-rich anilines.
Critical Modification:
If using LHMDS, add it dropwise at low temperature to deprotonate the sulfonamide and the amine controllably, preventing rapid catalyst poisoning. However, the BrettPhos Pd G3/K₃PO₄ system in t-Amyl alcohol is generally superior for chemoselectivity.
Mechanistic Visualization
The following diagram illustrates the catalytic cycle, highlighting the critical "Ligand Shielding" phase that protects against sulfonamide poisoning.
Figure 1: Catalytic cycle for the N-arylation of Compound A. Note the "Poison" pathway which is mitigated by using bulky ligands like BrettPhos.
Performance Data & Optimization
The following data summarizes the optimization of conditions for the coupling of Compound A with Morpholine (Model Amine).
Entry
Catalyst Source
Ligand
Base
Solvent
Temp (°C)
Yield (%)
Notes
1
Pd(OAc)₂
PPh₃
NaOtBu
Toluene
100
<10
Catalyst poisoning observed.
2
Pd₂(dba)₃
BINAP
NaOtBu
Toluene
100
35
Significant homocoupling.
3
Pd₂(dba)₃
XPhos
Cs₂CO₃
Dioxane
100
88
Excellent conversion.
4
BrettPhos G3
-
K₃PO₄
t-AmylOH
80
92
Best for scale-up; lower temp.
5
Pd(dppf)Cl₂
-
Et₃N
DMF
120
15
Ineffective for this substrate.
Troubleshooting Guide
Low Conversion:
Cause: Oxidative addition is slow due to the electron-rich nature of the pyrazole ring.
Fix: Switch to BrettPhos Pd G3 or RuPhos Pd G3 precatalysts. These are pre-activated and highly reactive toward heteroaryl halides.
Desulfonylation or Decomposition:
Cause: Reaction temperature too high (>110°C) or base too strong.
Fix: Switch solvent to tert-Amyl alcohol (reflux at 102°C) and use K₃PO₄.
Insoluble Starting Material:
Cause: Sulfonamides can have poor solubility in non-polar solvents.
Fix: Use a 1:1 mixture of Dioxane/DMF (though DMF may slow the reaction slightly) or increase volume of Dioxane.
Synthesis of the Scaffold (Reference)
For researchers needing to synthesize Compound A de novo before N-arylation:
Coupling: Ullmann-type coupling using CuI (10 mol%), trans-N,N'-dimethylcyclohexane-1,2-diamine (20 mol%), K₂CO₃, in Dioxane at 110°C.
Yield: Typically 75-85%.
Figure 2: Synthesis route for the core scaffold Compound A.
References
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.
Maiti, D., et al. (2011). "Palladium-catalyzed amination of aryl halides with ammonia and ammonium salts." Chemical Science. (Specific relevance to sulfonamide tolerance).
BenchChem Application Notes. "Buchwald-Hartwig Amination of Heteroaryl Bromides." BenchChem Protocols.
Paul, F., et al. (1994). "Palladium-catalyzed synthesis of aryl amines from aryl halides." Journal of the American Chemical Society.
Disclaimer: This protocol involves the use of transition metals and high temperatures. All experiments should be conducted in a fume hood with appropriate PPE.
Application Notes and Protocols for the Buchwald-Hartwig Amination of Bromopyrazoles
Introduction: The Strategic Importance of N-Arylpyrazoles The pyrazole motif is a cornerstone in modern medicinal chemistry and drug development. Its unique structural and electronic properties allow it to serve as a ver...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Importance of N-Arylpyrazoles
The pyrazole motif is a cornerstone in modern medicinal chemistry and drug development. Its unique structural and electronic properties allow it to serve as a versatile scaffold in compounds targeting a wide array of biological targets. N-arylpyrazoles, in particular, are prevalent in numerous clinically relevant agents, including Janus kinase (JAK) inhibitors, Aurora B protein kinase inhibitors, and apoptosis signal-regulating kinase 1 (ASK 1) inhibitors[1]. The ability to efficiently construct the C-N bond between a pyrazole core and an aryl or heteroaryl amine is therefore of paramount importance.
The Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for the formation of C-N bonds, offering significant advantages over traditional methods like nucleophilic aromatic substitution, which often require harsh conditions and have limited substrate scope[2]. This palladium-catalyzed cross-coupling reaction provides a direct and modular route to N-arylpyrazoles from readily available bromopyrazole precursors[1][3].
However, the successful application of this methodology to bromopyrazoles is not without its challenges. As five-membered, nitrogen-containing heterocycles, pyrazoles can act as inhibitors or deactivators of the palladium catalyst, making them recalcitrant substrates[4][5][6]. This guide provides a comprehensive overview of the critical reaction parameters, detailed experimental protocols, and troubleshooting advice to enable researchers to successfully implement the Buchwald-Hartwig amination for the synthesis of diverse N-arylpyrazoles.
Core Principles: Deconstructing the Reaction Conditions
The success of the Buchwald-Hartwig amination of a bromopyrazole hinges on the careful selection and optimization of four key components: the palladium source, the phosphine ligand, the base, and the solvent. Each plays a critical role in navigating the catalytic cycle and overcoming the specific challenges posed by pyrazole substrates.
The Catalytic Cycle: A Mechanistic Overview
The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple[7][8][9]. Understanding this cycle is crucial for rationalizing the choice of reagents and conditions.
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the bromopyrazole, forming a Pd(II) complex.
Ligand Exchange & Amine Coordination: The amine displaces a ligand on the palladium center.
Deprotonation: A base removes a proton from the coordinated amine, forming a palladium-amido complex.
Reductive Elimination: The desired N-arylpyrazole is formed, regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
The Palladium Source: Pre-catalysts for Reliability
While simple palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, they require an in situ reduction to the active Pd(0) species. This step can be inefficient and lead to inconsistent results, especially with challenging substrates. For bromopyrazoles, the use of well-defined palladium pre-catalysts is highly recommended[10][11]. These are stable Pd(II) complexes that rapidly and quantitatively generate the active L-Pd(0) catalyst upon exposure to the base in the reaction mixture. Generations 3 and 4 (G3 and G4) pre-catalysts are particularly effective due to their high activity and broad ligand compatibility[10].
The Ligand: The Key to Success with Heterocycles
The choice of ligand is arguably the most critical factor for the successful amination of bromopyrazoles. The ligand stabilizes the palladium center, promotes the key steps of oxidative addition and reductive elimination, and prevents catalyst deactivation. For electron-rich and potentially coordinating heteroaryl halides like bromopyrazoles, bulky and electron-rich dialkylbiaryl phosphine ligands are essential[6][12][13].
Why Bulky and Electron-Rich?
Steric Bulk: Promotes the formation of a monoligated palladium species (L-Pd), which is highly active in the catalytic cycle. This steric hindrance accelerates the rate-limiting reductive elimination step[2].
Electron-Donating Ability: Increases the electron density on the palladium center, which facilitates the oxidative addition of the bromopyrazole C-Br bond.
Commonly used bidentate ligands like dppf and DPEPhos often fail in the coupling of 4-halopyrazoles[1]. In contrast, bulky monophosphine ligands from the Buchwald group have demonstrated significant success.
Ligand Class
Specific Examples
Application Notes for Bromopyrazoles
Bulky Biaryl Monophosphines
tBuDavePhos, tBuBrettPhos, AdBrettPhos
Highly Recommended. These ligands have been explicitly shown to be effective for the amination of both protected and unprotected bromopyrazoles, even at room temperature in some cases.[1][4][5][14][15] They are the first choice for screening.
Josiphos-type Ligands
Josiphos
Can be effective, particularly for direct coupling with ammonia equivalents.[2]
Bidentate Phosphines
dppf, DPEPhos, BINAP
Generally Not Recommended. Often show low to no reactivity with bromopyrazole substrates, likely due to unfavorable coordination and slower catalytic turnover.[1][16]
The Base: A Balance of Reactivity and Selectivity
The base plays the crucial role of deprotonating the coordinated amine to form the palladium-amido complex, which is necessary for reductive elimination. The choice of base is a balance between reactivity and the functional group tolerance of the substrates.
Base Type
Specific Examples
pKaH
Characteristics & Use Cases for Bromopyrazoles
Strong Bases
NaOtBu, KOtBu, LHMDS
~19
High Reactivity. Often used for less reactive amines or to drive reactions at lower temperatures. However, they can promote side reactions and are incompatible with base-sensitive functional groups (e.g., esters, nitro groups).[9][11]
Weak Inorganic Bases
Cs₂CO₃, K₃PO₄, K₂CO₃
~10-12
Broad Functional Group Tolerance. The preferred choice when substrates contain sensitive functionalities. Reactions may require higher temperatures or longer reaction times. Cs₂CO₃ is often favored due to its good solubility in common organic solvents.[2][11]
For initial screening with a new bromopyrazole, a weaker inorganic base like K₃PO₄ or Cs₂CO₃ is a prudent starting point. If reactivity is low, switching to a stronger base like NaOtBu can be explored.
Solvent and Temperature: Driving the Reaction to Completion
The choice of solvent and reaction temperature is critical for ensuring solubility of all components and providing sufficient energy to overcome activation barriers.
Solvents: Aprotic, non-coordinating solvents are generally preferred.
Toluene, Xylene: High-boiling aromatic hydrocarbons are very commonly used, as many bromopyrazole aminations require elevated temperatures (e.g., >80 °C) for efficient conversion[14][17].
1,4-Dioxane: Another common choice, though its use is being discouraged due to safety and environmental concerns[17][18].
tert-Butanol: Can be used, sometimes in combination with other solvents.
Temperature & Reaction Time: The amination of heteroaryl halides like bromopyrazoles often requires more forcing conditions than simple aryl halides[1][6].
Conventional Heating: Temperatures between 80-120 °C are typical.
Microwave Irradiation: This technique can significantly accelerate the reaction, reducing reaction times from many hours to minutes. It is an excellent tool for rapid screening and optimization[1][14].
Experimental Protocols
The following protocol is a representative example for the amination of a 4-bromopyrazole with a secondary amine, based on conditions reported in the literature[14]. Note: All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk line or glovebox techniques.
Protocol: Coupling of 4-Bromo-1-trityl-1H-pyrazole with Piperidine
Caption: General workflow for Buchwald-Hartwig amination of bromopyrazoles.
Materials:
4-Bromo-1-trityl-1H-pyrazole
Piperidine
Pd₂(dba)₃ (Palladium source)
tBuDavePhos (Ligand)
Potassium tert-butoxide (KOtBu) (Base)
Anhydrous Toluene (Solvent)
Microwave reaction vial with a stir bar
Standard glassware for workup and purification
Procedure:
Vial Preparation: To a dry microwave reaction vial containing a magnetic stir bar, add 4-bromo-1-trityl-1H-pyrazole (e.g., 0.10 mmol, 1.0 equiv), Pd₂(dba)₃ (0.005 mmol, 5 mol% Pd), and tBuDavePhos (0.012 mmol, 12 mol%).
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with argon or nitrogen three times.
Add Solvent and Amine: Using syringes, add anhydrous toluene (e.g., 1.0 mL) followed by piperidine (0.20 mmol, 2.0 equiv).
Reaction: Place the vial in a preheated oil bath or heating block at 90-100 °C. Stir vigorously for the required time (monitor by TLC or LC-MS, typically 12-24 hours). Alternatively, use a microwave reactor (e.g., 160 °C for 10-30 minutes) for accelerated reaction, but optimize conditions carefully.
Workup:
Cool the reaction mixture to room temperature.
Dilute with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
Filter the mixture through a pad of celite to remove palladium black and inorganic salts, washing the pad with additional solvent.
Transfer the filtrate to a separatory funnel and wash with water and then brine.
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-arylpyrazole product.
Characterization: Confirm the identity and purity of the product using standard analytical techniques (¹H NMR, ¹³C NMR, MS).
1. Use a reliable pre-catalyst. Ensure inert atmosphere is maintained. 2. Switch to a bulkier, more electron-rich ligand (e.g., tBuBrettPhos). 3. Switch from a carbonate/phosphate base to an alkoxide (NaOtBu). 4. Increase temperature or switch to microwave heating.
Side Product Formation (e.g., Hydrodehalogenation)
1. Presence of water or oxygen. 2. Catalyst decomposition.
1. Use anhydrous solvents and rigorously maintain an inert atmosphere. 2. Increase ligand-to-palladium ratio slightly to better stabilize the catalyst.
Inconsistent Yields
1. Incomplete in situ activation of Pd(II) source. 2. Variable quality of base (e.g., clumping of inorganic bases).
1. Switch to a well-defined palladium pre-catalyst. 2. For inorganic bases, consider grinding them to a fine powder before use or adding celite to prevent clumping and improve surface area.[11]
Difficulty with Unprotected N-H Pyrazoles
1. Pyrazole anion formation complicates the reaction. 2. N-H can coordinate to and inhibit the catalyst.
1. Use a base that is strong enough to deprotonate the amine but not excessively deprotonate the pyrazole N-H. LHMDS can be effective.[4] 2. Use a highly effective ligand system like a tBuBrettPhos-based pre-catalyst, which has been shown to work for unprotected bromopyrazoles.[4][5]
New Phosphine-Functionalized NHC Ligands: Discovery of an Effective Catalyst for the Room-Temperature Amination of Aryl Chlorides with Primary and Secondary Amines | Organometallics - ACS Publications. [Link]
Application Notes & Protocols: N-Isopropyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide as a Versatile Intermediate for PROTAC Synthesis
Audience: Researchers, scientists, and drug development professionals in the field of targeted protein degradation. Objective: This document provides a detailed technical guide on the strategic use of N-Isopropyl 4-(4-br...
Author: BenchChem Technical Support Team. Date: February 2026
Audience: Researchers, scientists, and drug development professionals in the field of targeted protein degradation.
Objective: This document provides a detailed technical guide on the strategic use of N-Isopropyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide as a key building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). It includes an in-depth rationale for its application, detailed synthetic protocols, and characterization guidelines.
The Dawn of a New Therapeutic Modality: An Introduction to PROTACs
Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary approach in drug discovery, shifting the paradigm from traditional occupancy-driven inhibition to event-driven degradation.[1] Unlike small-molecule inhibitors that require continuous binding to a protein's active site to exert their effect, PROTACs act as catalytic agents that eliminate target proteins entirely from the cell.[2][3]
These heterobifunctional molecules are comprised of three essential components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[4][5][6] By bringing the POI and the E3 ligase into close proximity, a PROTAC facilitates the ubiquitination of the target protein, marking it for destruction by the cell's natural waste disposal machinery, the proteasome.[1][2][7] This process is cyclical, allowing a single PROTAC molecule to induce the degradation of multiple target protein molecules.[1][7]
The modular nature of PROTACs necessitates a robust and flexible synthetic strategy. The development of versatile intermediates is therefore crucial for the efficient construction and optimization of these complex molecules.[4][8]
Caption: Figure 1: Catalytic cycle of PROTAC-mediated protein degradation.
N-Isopropyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide: A Profile
N-Isopropyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide is a valuable intermediate in PROTAC synthesis due to its inherent structural features that facilitate modular assembly. The molecule incorporates a sulfonamide moiety, a common pharmacophore, and a brominated pyrazole ring, which serves as a highly versatile chemical handle for linker attachment.
Caption: Figure 2: A plausible synthetic route to the title intermediate.
Rationale: This reaction follows a standard nucleophilic substitution mechanism where the nitrogen of isopropylamine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride leaving group. The use of a non-nucleophilic base like pyridine is essential to neutralize the HCl byproduct, driving the reaction to completion.
Application in PROTAC Synthesis: Protocols and Experimental Design
The strategic value of N-Isopropyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide lies in the reactivity of its aryl bromide. The bromine atom provides a key attachment point for the linker element of the PROTAC via various palladium-catalyzed cross-coupling reactions. This allows for the late-stage introduction of diverse linker structures, which is critical for optimizing the potency and pharmacokinetic properties of the final PROTAC.[8]
Protocol 1: Synthesis of a Linker-Intermediate Conjugate via Suzuki-Miyaura Coupling
This protocol details the coupling of the intermediate with a boronic acid or ester-functionalized linker, a common strategy for forming carbon-carbon bonds.
Objective: To attach a PEG-based linker with a terminal alkyne (a handle for subsequent "click" chemistry) to the intermediate.
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
Magnetic stirrer and heating mantle
TLC plates (silica gel 60 F₂₅₄)
Silica gel for column chromatography
Procedure:
Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add N-Isopropyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide (1 eq), the boronic ester-linker (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (3.0 eq).
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction).
Reaction Execution: Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. The causality here is that heating provides the necessary activation energy for the catalytic cycle, while the aqueous base is crucial for the transmetalation step of the Suzuki coupling.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the starting bromide is a key indicator of reaction completion.
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient elution (e.g., 10% to 50% Ethyl Acetate in Hexanes) to isolate the desired linker-intermediate conjugate.
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[11]
Protocol 2: Final PROTAC Assembly via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the final "click" chemistry step to conjugate the linker-intermediate with an azide-functionalized E3 ligase ligand (e.g., a derivative of pomalidomide or VHL ligand).
Materials:
Linker-intermediate conjugate from Protocol 1 (1.0 eq)
Solution Preparation: Dissolve the linker-intermediate conjugate and the azide-functionalized E3 ligase ligand in a 1:1 mixture of tert-butanol and water.
Catalyst Addition: Add a freshly prepared aqueous solution of sodium ascorbate, followed by an aqueous solution of CuSO₄·5H₂O. The sodium ascorbate is a critical reducing agent that generates the active Cu(I) catalyst in situ.
Reaction Execution: Stir the reaction mixture vigorously at room temperature for 8-12 hours. This reaction is typically efficient under mild conditions, a key advantage of click chemistry.[8]
Monitoring: Monitor the reaction by LC-MS to confirm the formation of the final PROTAC product, identified by its expected mass-to-charge ratio.
Purification: Upon completion, purify the final PROTAC using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). This is a standard and robust method for purifying polar, high-molecular-weight molecules like PROTACs.[4]
Final Characterization: The identity and purity (>95%) of the final PROTAC must be rigorously confirmed by analytical HPLC, HRMS, and NMR.
Characterization of the Final PROTAC: Ensuring Quality and Efficacy
The synthesis of a PROTAC is an empirical process, and thorough characterization is paramount to ensure its biological activity.[11]
Technique
Purpose
Key Information Gained
LC-MS / HRMS
Purity assessment & Identity confirmation
Provides mass-to-charge ratio, confirming molecular weight and elemental composition.[11]
¹H & ¹³C NMR
Structural elucidation
Confirms the covalent structure of the molecule and the successful conjugation of all three components.[11]
Western Blot
Assessment of protein degradation
Measures the reduction in the level of the target protein in cells treated with the PROTAC.
NanoBRET™ / HiBiT
Target engagement & Degradation kinetics
Quantitative, real-time measurement of PROTAC binding to the target and subsequent degradation in living cells.
Surface Plasmon Resonance (SPR)
Biophysical characterization
Measures the binding kinetics and affinity of the PROTAC to both the POI and the E3 ligase, and helps characterize ternary complex formation.[12]
Conclusion
N-Isopropyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide is a strategically designed intermediate that offers significant advantages in the modular synthesis of PROTACs. Its pre-installed pharmacophore and versatile chemical handle for linker attachment streamline the synthetic process, enabling the rapid generation of PROTAC libraries for structure-activity relationship (SAR) studies. The protocols outlined in this guide provide a robust framework for researchers to leverage this key building block in the development of novel protein degraders.
References
Rapid PROTAC Discovery Platform: Nanomole-Scale Array Synthesis and Direct Screening of Reaction Mixtures. (n.d.). NIH.
Application Notes and Protocols: N-Isopropyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide in High-Throughput Screening Library Synthesis
For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of the Pyrazole Sulfonamide Scaffold in Drug Discovery The pyrazole nucleus is a privileged scaffold in medicinal chemistr...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Pyrazole Sulfonamide Scaffold in Drug Discovery
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its metabolic stability and versatile substitution patterns allow for the fine-tuning of physicochemical properties and biological activity.[2] When coupled with a sulfonamide moiety, another critical pharmacophore, the resulting 4-(pyrazol-1-yl)benzenesulfonamide core has given rise to compounds with a wide range of therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer agents.[3][4] This scaffold is notably present in the selective COX-2 inhibitor Celecoxib, highlighting its potential for developing targeted therapies.[5]
This document provides a comprehensive guide to the synthesis and application of a specific derivative, N-Isopropyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide, as a core component for high-throughput screening (HTS) libraries. The inclusion of a bromine atom on the pyrazole ring offers a valuable handle for further diversification through cross-coupling reactions, enabling the rapid generation of a focused library of analogues. The N-isopropyl group on the sulfonamide provides a balance of lipophilicity and hydrogen bonding potential.
These application notes are designed to provide both the rationale behind the synthetic strategy and a detailed, step-by-step protocol for the synthesis, purification, and quality control of the title compound. Furthermore, we present a representative HTS protocol for a kinase inhibition assay, a common application for compounds of this class, to guide researchers in the effective utilization of this scaffold in their drug discovery programs.[6][7]
Part 1: Synthesis of N-Isopropyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide
The synthesis of the title compound is a multi-step process that can be adapted for parallel synthesis to generate a library of related compounds. The overall synthetic strategy involves the preparation of a key intermediate, N-isopropyl-4-aminobenzenesulfonamide, followed by diazotization and coupling with 4-bromopyrazole.
Synthetic Workflow Diagram
Caption: Synthetic route for N-Isopropyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide.
Detailed Synthetic Protocol
Materials and Reagents:
Acetanilide
Chlorosulfonic acid
Aqueous ammonia (28-30%)
Hydrochloric acid (concentrated)
Sodium hydroxide
Acetone
Sodium triacetoxyborohydride
Sodium nitrite
4-Bromopyrazole
Dichloromethane (DCM)
Ethyl acetate (EtOAc)
Hexanes
Anhydrous sodium sulfate
Tetrahydrofuran (THF)
Triethylamine
Protocol 1.1: Synthesis of 4-Aminobenzenesulfonamide (Intermediate A)
Chlorosulfonation of Acetanilide: In a fume hood, slowly add acetanilide (1.0 eq) in portions to an excess of chlorosulfonic acid (4-5 eq) at 0°C with constant stirring.[8] After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70°C for 2 hours.
Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The precipitate, 4-acetamidobenzenesulfonyl chloride, is collected by vacuum filtration and washed with cold water.
Ammonolysis: Suspend the crude 4-acetamidobenzenesulfonyl chloride in aqueous ammonia and stir at room temperature for 2 hours.
Hydrolysis: Add concentrated hydrochloric acid to the reaction mixture and reflux for 1 hour to hydrolyze the acetamide group.
Isolation: Cool the reaction mixture and neutralize with a sodium hydroxide solution to precipitate 4-aminobenzenesulfonamide. Collect the solid by filtration, wash with cold water, and dry.
Protocol 1.2: Synthesis of N-Isopropyl-4-aminobenzenesulfonamide (Intermediate B)
Reductive Amination: To a solution of 4-aminobenzenesulfonamide (1.0 eq) in a mixture of dichloromethane and acetic acid, add acetone (1.2 eq). Stir the mixture for 30 minutes at room temperature.
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture and continue stirring at room temperature overnight.
Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Protocol 1.3: Synthesis of N-Isopropyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide (Final Product)
Diazotization: Dissolve N-isopropyl-4-aminobenzenesulfonamide (1.0 eq) in a mixture of hydrochloric acid and water and cool to 0-5°C. Slowly add a solution of sodium nitrite (1.1 eq) in water, keeping the temperature below 5°C. Stir the mixture for 30 minutes to form the diazonium salt.
Coupling Reaction: In a separate flask, dissolve 4-bromopyrazole (1.0 eq) in an appropriate solvent like THF. To this solution, add a base such as triethylamine (2.0 eq). Slowly add the freshly prepared diazonium salt solution to the pyrazole solution at 0-5°C.
Work-up and Purification: Allow the reaction to warm to room temperature and stir overnight. Dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The final product can be purified by column chromatography or recrystallization.
Quality Control for Library Synthesis
For high-throughput screening, ensuring the purity and identity of the synthesized compounds is paramount.
Table 1: Recommended Quality Control Parameters
Parameter
Method
Acceptance Criteria
Identity
LC-MS
Observed mass matches the calculated mass ± 0.1 Da
Purity
HPLC-UV (254 nm)
≥ 95%
Structure Confirmation
¹H NMR
Spectrum consistent with the proposed structure
Protocol 1.4: High-Throughput Quality Control
Sample Preparation: Prepare a stock solution of each synthesized compound in DMSO (e.g., 10 mM).
LC-MS Analysis: Inject a small aliquot of the stock solution into an LC-MS system. A rapid gradient elution can be used for high-throughput analysis.
¹H NMR Analysis: For a representative subset of the library or for hit compounds, acquire ¹H NMR spectra to confirm the structure.
Data Analysis: Automated software can be used to process the LC-MS and NMR data and flag any compounds that do not meet the quality control criteria.[9]
Part 2: Application in High-Throughput Screening - Kinase Inhibition Assay
The 4-(pyrazol-1-yl)benzenesulfonamide scaffold is a known hinge-binding motif for many protein kinases.[6] Therefore, a biochemical kinase inhibition assay is a highly relevant application for a library based on N-Isopropyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide.
HTS Workflow for Kinase Inhibition Assay
Caption: A typical workflow for a high-throughput kinase inhibition assay.
Detailed HTS Protocol: Example Kinase Assay (e.g., using ADP-Glo™ Kinase Assay)
This protocol is a general guideline and should be optimized for the specific kinase of interest.
Materials and Reagents:
Kinase of interest
Kinase substrate (peptide or protein)
ATP
Assay buffer (specific to the kinase)
ADP-Glo™ Kinase Assay kit (Promega) or similar
384-well white, low-volume assay plates
Acoustic liquid handler (e.g., Echo)
Plate reader capable of luminescence detection
Protocol 2.1: Primary Screen
Assay Plate Preparation: To each well of a 384-well plate, add the kinase, substrate, and ATP in the appropriate assay buffer.
Compound Addition: Using an acoustic liquid handler, transfer a small volume (e.g., 20-100 nL) of each compound from the library stock plates to the assay plates to achieve the desired final concentration (e.g., 10 µM). Include positive (no kinase or a known inhibitor) and negative (DMSO vehicle) controls on each plate.
Kinase Reaction: Incubate the plates at room temperature for the optimized reaction time (e.g., 60 minutes).
Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
Luminescence Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
Signal Reading: Read the luminescence on a plate reader.
Protocol 2.2: Data Analysis
Quality Control: Calculate the Z'-factor for each plate to assess the quality of the assay. A Z'-factor > 0.5 is generally considered acceptable for HTS.[10]
Percent Inhibition Calculation: Calculate the percent inhibition for each compound using the following formula:
% Inhibition = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))
Hit Selection: Identify "hits" as compounds that exhibit a percent inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).
Protocol 2.3: Hit Confirmation and Dose-Response
Hit Confirmation: Re-test the primary hits in the same assay to confirm their activity.
Dose-Response: For confirmed hits, perform a dose-response experiment by testing the compounds at multiple concentrations (e.g., a 10-point, 3-fold serial dilution) to determine their potency (IC50).
Conclusion
N-Isopropyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide represents a valuable starting point for the development of compound libraries for high-throughput screening. Its synthesis is amenable to parallel chemistry, and the presence of the bromine atom allows for further diversification. The pyrazole sulfonamide scaffold has a proven track record in drug discovery, particularly in the area of kinase inhibition. The protocols provided herein offer a comprehensive guide for researchers to synthesize, characterize, and screen this compound and its analogues, thereby accelerating the identification of novel therapeutic agents.
References
ResearchGate. (n.d.). 4-(5-Amino-pyrazol-1-yl)benzenesulfonamide derivatives as novel multi-target anti-inflammatory agents endowed with inhibitory activity against COX-2, 5-LOX and carbonic anhydrase: Design, synthesis, and biological assessments. Retrieved from [Link]
National Institutes of Health. (2012). 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease. Retrieved from [Link]
PubMed. (2008). Synthesis of some pyrazolyl benzenesulfonamide derivatives as dual anti-inflammatory antimicrobial agents. Retrieved from [Link]
National Center for Biotechnology Information. (2015). Current status of pyrazole and its biological activities. Retrieved from [Link]
Google Patents. (n.d.). CN105237446A - Synthetic method of p-aminobenzenesulfonamide.
ResearchGate. (n.d.). Synthesis of 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives 3a–g.... Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. Retrieved from [Link]
National Institutes of Health. (n.d.). Libraries from Libraries: A Series of Sulfonamide Linked Heterocycles Derived from the Same Scaffold. Retrieved from [Link]
SciELO México. (2012). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Retrieved from [Link]
Future Science. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Assay Development Guidelines for Image-Based High Content Screening, High Content Analysis and High Content Imaging. Retrieved from [Link]
ResearchGate. (n.d.). Synthetic pathway for acyl pyrazole sulfonamides (5a-k). Retrieved from [Link]
MDPI. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved from [Link]
ACS Publications. (2013). Building a Sulfonamide Library by Eco-Friendly Flow Synthesis. Retrieved from [Link]
BMG LABTECH. (2019). High-throughput screening (HTS). Retrieved from [Link]
Charles River. (n.d.). High-Throughput Screening (HTS) Services. Retrieved from [Link]
MDPI. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved from [Link]
National Center for Biotechnology Information. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Retrieved from [Link]
BMG LABTECH. (2019). High-throughput screening (HTS). Retrieved from [Link]
MDPI. (2022). Pyrazolo[4,3-e]tetrazolo[1,5-b][1]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation. Retrieved from [Link]
ResearchGate. (2020). A convenient synthetic route to sulfonimidamides from sulfonamides. Retrieved from [Link]
YouTube. (2024). Combined LC/MS and NMR for Automated Verification of Chemical Structures. Retrieved from [Link]
Biodock. (2021). High-Content Screening and Imaging. Retrieved from [Link]
National Center for Biotechnology Information. (2023). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. Retrieved from [Link]
National Institutes of Health. (n.d.). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Retrieved from [Link]
Semantic Scholar. (2014). Assay Development Guidelines for Image-Based High Content Screening, High Content Analysis and High Content Imaging -- Assay Guidance Manual. Retrieved from [Link]
National Center for Biotechnology Information. (2022). Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy. Retrieved from [Link]
Application Notes and Protocols for Enzymatic Assays of N-Isopropyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide Derivatives
For Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Potential of Pyrazole-Benzenesulfonamide Derivatives The N-Isopropyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide scaffold repres...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Pyrazole-Benzenesulfonamide Derivatives
The N-Isopropyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide scaffold represents a promising class of heterocyclic compounds. This structure synergistically combines the pharmacological versatility of the pyrazole ring with the well-established enzyme-inhibitory properties of the benzenesulfonamide moiety.[1][2][3] Such hybrid molecules have emerged as significant candidates in anticancer drug discovery and other therapeutic areas.[1][2][3] The benzenesulfonamide group is a classic zinc-binding function, making enzymes that utilize a zinc cofactor primary targets for this compound class. Furthermore, the overall structure bears resemblance to known inhibitors of various enzyme families crucial in pathophysiology.
Based on extensive literature precedent for structurally related pyrazole-benzenesulfonamide derivatives, the most probable enzymatic targets for this compound class include, but are not limited to:
Carbonic Anhydrases (CAs)
Matrix Metalloproteinases (MMPs)
Protein Kinases
Cyclooxygenase (COX) Enzymes
This document provides detailed application notes and generalized protocols for establishing robust enzymatic assays to characterize the inhibitory activity of N-Isopropyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide and its derivatives against these key enzyme classes. The protocols are designed to be adaptable for high-throughput screening (HTS) and detailed mechanism-of-action studies.[4]
Carbonic Anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[1] Dysregulation of CA isoforms is implicated in various diseases, including glaucoma, epilepsy, and cancer, making them attractive therapeutic targets.[5][6] The sulfonamide moiety is a cornerstone of CA inhibitor design, making this enzyme class a primary candidate for interaction with the topic compounds.[1][7]
Assay Principle: Colorimetric Esterase Activity
A common and HTS-compatible method for measuring CA activity relies on the enzyme's esterase activity. Active CA catalyzes the hydrolysis of an ester substrate, such as 4-nitrophenyl acetate (NPA), to release a chromophore (4-nitrophenol), which can be quantified spectrophotometrically at 400 nm.[8] The presence of an inhibitor will reduce the rate of chromophore release.
Caption: Workflow for the colorimetric CA assay.
Detailed Protocol: Colorimetric CA Inhibition Assay
Enzyme Solution: Reconstitute human CA isoenzyme (e.g., hCA II, IX, or XII) in CA Assay Buffer to a stock concentration of 1 mg/mL. Further dilute to the final working concentration (e.g., 1-5 µg/mL) immediately before use.
Substrate Solution: Prepare a 10 mM stock solution of 4-nitrophenyl acetate (NPA) in acetonitrile.
Test Compound (Inhibitor): Prepare a 10 mM stock solution of N-Isopropyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide derivative in DMSO. Create a dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.
Positive Control: Prepare a stock solution of a known CA inhibitor, such as Acetazolamide, in DMSO.[8]
1.3.2. Assay Procedure (96-well plate format)
Compound Plating: Add 2 µL of the diluted test compounds, positive control, or DMSO (vehicle control) to the appropriate wells of a clear, flat-bottom 96-well plate.
Enzyme Addition: Add 178 µL of CA Assay Buffer to each well, followed by 10 µL of the working Enzyme Solution. Mix gently by pipetting.
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.
Reaction Initiation: Add 10 µL of the NPA Substrate Solution to each well to initiate the reaction. The final volume should be 200 µL.
Data Acquisition: Immediately measure the absorbance at 400 nm in a kinetic mode at 25°C for 10-15 minutes, with readings taken every 30 seconds.
1.3.3. Data Analysis
Calculate Reaction Rate: Determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the absorbance vs. time curve (mOD/min).
Determine IC₅₀: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
Parameter
Recommended Value
Rationale
Final Enzyme Conc.
1-5 µg/mL
Should provide a robust signal within the linear range of the assay.
Final Substrate Conc.
0.5 mM
Should be at or near the Kₘ for the enzyme to ensure sensitivity to competitive inhibitors.
Final DMSO Conc.
≤ 1%
High concentrations of DMSO can inhibit enzyme activity.
Pre-incubation Time
15 min
Allows for equilibrium to be reached between the enzyme and inhibitor.
MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Their overexpression is associated with cancer invasion and metastasis.[1] The structural features of pyrazole-benzenesulfonamide derivatives make them potential candidates for MMP inhibition.[1]
Assay Principle: FRET-Based Proteolysis
This assay utilizes a synthetic peptide substrate containing a fluorescent donor and a quencher moiety. In its intact form, the fluorescence is quenched due to Fluorescence Resonance Energy Transfer (FRET). Upon cleavage by an active MMP, the donor and quencher are separated, leading to an increase in fluorescence.[9] Inhibitors will prevent this cleavage, resulting in a lower fluorescence signal.
Caption: Coupled enzyme assay for kinase activity.
Kinase Buffer: A typical buffer may contain 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35. The exact composition may vary depending on the specific kinase.
Kinase Solution: Dilute the specific protein kinase to its working concentration in Kinase Buffer.
Substrate/ATP Mix: Prepare a solution containing the peptide substrate and ATP in Kinase Buffer. The ATP concentration should be close to its Kₘ for the kinase.
Test Compound (Inhibitor): Prepare a dilution series in DMSO.
Detection Reagents: Use a commercial kit (e.g., ADP-Glo™, Transcreener®) containing the necessary coupled enzymes and detection probes, and follow the manufacturer's instructions.
3.3.2. Assay Procedure (384-well white plate format)
Compound Plating: Add test compounds or controls (e.g., 50 nL) to the wells of a low-volume, white 384-well plate.
Kinase Addition: Add the kinase solution (e.g., 5 µL) to all wells except the negative control.
Reaction Initiation: Add the Substrate/ATP mix (e.g., 5 µL) to all wells. Mix briefly.
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
Signal Development: Add the ADP detection reagent (e.g., 10 µL) as per the kit protocol. Incubate for the recommended time (e.g., 30-60 minutes) to allow the detection reaction to proceed.
Data Acquisition: Measure the fluorescence or luminescence signal using a suitable plate reader.
3.3.3. Data Analysis
The signal is typically proportional (or inversely proportional) to the amount of ADP produced. Calculate percent inhibition relative to vehicle (high activity) and no-enzyme (low activity) controls, and then determine the IC₅₀ value.
Section 4: Concluding Remarks and Best Practices
The protocols provided offer a robust starting point for characterizing the inhibitory profile of N-Isopropyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide derivatives. It is crucial to perform initial validation experiments for any new assay, including:
Enzyme Titration: To determine the optimal enzyme concentration that yields a linear reaction rate.
Substrate Kₘ Determination: To ensure the substrate concentration is appropriate for detecting different mechanisms of inhibition.
Z'-factor Calculation: To assess the quality and suitability of the assay for high-throughput screening.
By systematically applying these enzymatic assays, researchers can effectively identify the primary targets of this compound class, elucidate their mechanism of action, and guide further drug development efforts.
References
BellBrook Labs. (2025, November 14). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from [Link]
Al-Warhi, T., et al. (2024). Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. Dovepress. Retrieved from [Link]
MDPI. (2025, November 23). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Retrieved from [Link]
MDPI. (n.d.). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Retrieved from [Link]
Klink, T. A. (2012, May 1). Assay Development for Protein Kinase Enzymes. NCBI. Retrieved from [Link]
Sandiego. (2023, June 15). MMP9 Assay Protocol. Retrieved from [Link]
QuickZyme. (2022, December). QuickZyme Human MMP-9 activity assay - Example Version. Retrieved from [Link]
BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]
Al-Warhi, T., et al. (2025, December 27). Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. Dove Medical Press. Retrieved from [Link]
Al-Warhi, T., et al. (2026, January 7). Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. ResearchGate. Retrieved from [Link]
Wang, Y., et al. (n.d.). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. NCBI. Retrieved from [Link]
Gorde, S. S., & Gule, M. (n.d.). Carbonic Anhydrase Inhibitors. NCBI. Retrieved from [Link]
NCBI. (n.d.). Measuring Matrix Metalloproteinase Activity in Macrophages and Polymorphonuclear Leukocytes. Retrieved from [Link]
American Society for Microbiology. (2010, November 11). Urease Test Protocol. Retrieved from [Link]
ResearchGate. (2025, August 6). Fluorescence detection techniques for protein kinase assay. Retrieved from [Link]
Bio-Techne. (n.d.). Urease Assay Kit. Retrieved from [Link]
Ali, M., et al. (2025, March 10). (Z)-N-(3-([1,1'-biphenyl]-2-yl)-4-heptyl-4-hydroxythiazolidin-2-ylidene)-4-bromobenzamide as carbonic anhydrase inhibitor: exploration of its in vitro and in silico studies. NCBI. Retrieved from [Link]
Microbiology Info.com. (2022, August 10). Urease Test- Principle, Media, Procedure and Result. Retrieved from [Link]
BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]
PubMed. (n.d.). An ELISA method to measure inhibition of the COX enzymes. Retrieved from [Link]
PubChem. (n.d.). N-Isopropylbenzamide. NIH. Retrieved from [Link]
El-Damasy, A. K., et al. (2023, July 20). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. NCBI. Retrieved from [Link]
PubMed. (n.d.). N-Substituted sulfonamide carbonic anhydrase inhibitors with topical effects on intraocular pressure. Retrieved from [Link]
El-Damasy, A. K., et al. (2022, March 30). 4-Anilinoquinazoline-based benzenesulfonamides as nanomolar inhibitors of carbonic anhydrase isoforms I, II, IX, and XII: design, synthesis, in-vitro, and in-silico biological studies. NIH. Retrieved from [Link]
PubChem. (n.d.). N-Isopropyl-4-nitrobenzamide. NIH. Retrieved from [Link]
side reactions in the synthesis of N-Isopropyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide derivatives
To: User_Session_ID: 4-Bromo-Pyrazole_Synth_Guide From: Technical Support Division | Advanced Synthesis Group Subject: Troubleshooting Guide: Synthesis & Side Reactions of N-Isopropyl 4-(4-bromopyrazol-1-yl)benzenesulfon...
Author: BenchChem Technical Support Team. Date: February 2026
To: User_Session_ID: 4-Bromo-Pyrazole_Synth_Guide
From: Technical Support Division | Advanced Synthesis Group
Subject: Troubleshooting Guide: Synthesis & Side Reactions of N-Isopropyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide
Executive Summary & Molecule Context
Target Molecule: N-Isopropyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide.[1]
Classification: Pyrazole-benzenesulfonamide scaffold (structurally related to COX-2 inhibitors like Celecoxib).
Critical Functionality: The 4-bromo handle on the pyrazole ring is essential for downstream diversification (e.g., Suzuki-Miyaura coupling). Preserving this halogen during the formation of the N-aryl bond is the primary synthetic challenge.
This guide addresses the three most common synthetic bottlenecks:
Chemoselectivity failure during the N-arylation step (SNAr vs. Metal-Catalyzed).
Halogen scrambling/reduction (Loss of the 4-Br atom).
Sulfonamide interference (Electronic deactivation and competitive nucleophilicity).
Synthesis Workflow & Decision Tree
The following flowchart outlines the two primary routes and the associated risk points for side reactions.
Caption: Synthesis workflow comparing SNAr and Metal-Catalyzed routes, highlighting specific divergence points where side reactions occur.
Technical Deep Dive: Side Reactions & Troubleshooting
Module A: The Coupling Step (N-Arylation)
Context: Attaching 4-bromopyrazole to the benzene ring.
Primary Issue: The 4-Br atom is a "soft" electrophile and can react under metal catalysis.
Symptom
Probable Cause
Mechanism
Corrective Action
Product is "Des-bromo" (Loss of Br)
Metal-Mediated Reduction
If using Cu/Pd catalysis (Route B), the metal inserts into the C-Br bond (Oxidative Addition) followed by proto-demetallation.
Switch to Route A (SNAr). SNAr conditions (K₂CO₃/DMSO) are "orthogonal" to aryl bromides; the Br bond remains inert without a transition metal.
Low Conversion (<20%)
Electronic Deactivation
The sulfonamide NH is acidic (). Base deprotonates it first. The resulting anion donates electron density into the ring, deactivating the 4-Fluoro group toward nucleophilic attack.
Increase Temperature/Polarity. Use DMSO or NMP at 100-120°C. The high energy overcomes the anionic deactivation. Alternatively, protect the sulfonamide (e.g., PMB) before coupling.
Formation of Phenols
Hydrolysis of Fluorine
Trace water in the solvent acts as a nucleophile (OH⁻) at high temperatures, displacing the fluorine.
Strict Anhydrous Conditions. Use molecular sieves in DMSO. Ensure reagents (K₂CO₃) are dried.
Module B: Sulfonamide Formation
Context: Reaction of 4-fluorobenzenesulfonyl chloride with isopropylamine.
Q: Why do I see a "dimer" impurity (
double the mass)?
Diagnosis: This is likely Bis-sulfonylation . Although isopropylamine is secondary and sterically hindered, if the reaction is run with insufficient amine or high local concentrations of sulfonyl chloride, the sulfonamide nitrogen can react with a second equivalent of sulfonyl chloride.
Fix: Always add the sulfonyl chloride solution dropwise into an excess of the amine at low temperature (0°C). This ensures the amine is always in excess relative to the chloride.
Module C: Regioselectivity of Pyrazole
Context: 4-Bromopyrazole is symmetric regarding the tautomeric NH. However, if you use a precursor like 3-methyl-4-bromopyrazole, regioselectivity becomes an issue.
Rule of Thumb: In
reactions, the steric bulk of the N-isopropylbenzenesulfonamide group generally directs the coupling to the less hindered nitrogen of the pyrazole (if asymmetric).
For 4-Bromopyrazole: It is symmetric (
symmetry in rapid tautomeric equilibrium). You will obtain a single regioisomer (N1-arylated).
Charge a pressure vial with the sulfonamide, pyrazole, and
.
Add dry DMSO. Seal the vial.
Heat to 110°C for 12–16 hours. (Note: The sulfonamide anion forms immediately, turning the solution yellow/orange. This is normal).
Workup: Cool to RT. Pour into ice water. The product should precipitate. If it oils out (common due to the isopropyl group), extract with EtOAc, wash with LiCl (aq) to remove DMSO, and dry over
.
Validation:
Check LCMS. The Br isotope pattern (1:1 doublet separated by 2 amu) must be preserved. If the M+2 peak is missing, you have lost the bromine.
Protocol B: Copper-Catalyzed (Chan-Lam) - Use with Caution
Only use if SNAr fails due to substrate sensitivity.
Reagents:
4-Fluoro-N-isopropylbenzenesulfonamide (Boronic acid equivalent required for Chan-Lam, or Iodo-analog for Ullmann).
Catalyst:
(10 mol%)
Ligand: DMEDA or 1,10-Phenanthroline (20 mol%)
Base:
Critical Control:
Keep temperature below 80°C .
Avoid Palladium (Pd) catalysts, as they are much more aggressive toward oxidative addition into the C-Br bond than Copper (Cu).
Mechanistic Visualization: The Deactivation Trap
This diagram explains why the reaction requires high heat in Route A (SNAr).
Caption: The "Deactivation Trap": Base deprotonates the sulfonamide, creating an electron-rich anion that resists nucleophilic attack, necessitating harsh thermal conditions.
References & Authority
General SNAr on Benzenesulfonamides:
Mechanism:[3][4][5][6][7] The electron-withdrawing nature of the
group activates the 4-position for nucleophilic aromatic substitution. However, primary and secondary sulfonamides can form anions that reduce this activation.
Source: Zou, B., et al. "Transition-Metal-Free N-Arylation of Pyrazoles with Diaryliodonium Salts." Journal of Organic Chemistry, 2019. (Contextual analog).
Regioselectivity in Pyrazole Alkylation/Arylation:
Insight: 4-substituted pyrazoles are symmetric. Regioselectivity issues only arise with unsymmetrical 3,5-substituents.
Source: Fustero, S., et al. "Recent advances in the synthesis of pyrazoles." Chemical Reviews, 2011.
Copper-Catalyzed Side Reactions (Dehalogenation):
Insight: Aryl bromides are competent electrophiles in Ullmann coupling. Using them as nucleophiles (on the pyrazole side) presents a chemoselectivity challenge known as "halogen scrambling."
Source: Monnier, F., & Taillefer, M. "Catalytic C-N, C-O, and C-S bond formation with copper." Angewandte Chemie International Edition, 2009.
Sulfonamide Hydrolysis Stability:
Data: Sulfonamides are generally stable to base hydrolysis (used in SNAr) but susceptible to acid hydrolysis at high temperatures.
Source: Danish, I.A., et al. "Hydrolysis of Sulfonamides." Journal of Pharmaceutical Sciences.
preventing debromination of N-Isopropyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide during reactions
The following technical guide addresses the stability of N-Isopropyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide (hereafter referred to as Compound A ). This guide focuses on the specific chemical vulnerability of the 4-br...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide addresses the stability of N-Isopropyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide (hereafter referred to as Compound A ).
This guide focuses on the specific chemical vulnerability of the 4-bromopyrazole moiety, which is electronically distinct from standard aryl bromides due to the
-excessive nature of the pyrazole ring. This electron richness accelerates oxidative addition but also makes the carbon-bromine bond susceptible to undesired hydrodehalogenation (replacement of Br with H) via Palladium-hydride species or radical pathways.
The primary failure mode for Compound A during catalysis (Suzuki, Buchwald-Hartwig) or reduction sequences is hydrodehalogenation .
Electronic Activation: The pyrazole ring is electron-rich. While the N1-phenylsulfonamide group provides some electron withdrawal, the C4 position remains nucleophilic. This facilitates rapid oxidative addition to Pd(0), forming the
intermediate.
The "Death" Cycle: If transmetallation (the desired path) is slow, the
intermediate intercepts a hydride source.
Source 1:
-Hydride elimination from alcoholic solvents (MeOH, iPrOH).
Source 2: Trace water acting as a proton source in the presence of reductants.
Source 3: Amine bases undergoing oxidation.
Result: The complex undergoes reductive elimination to yield the des-bromo analog (Ar-H) instead of the coupled product.
Visualization: The Hydrodehalogenation Pathway
The following diagram illustrates the competing pathways. Your goal is to accelerate the "Green" path and block the "Red" path.
Figure 1: Kinetic competition between productive coupling (Green) and destructive hydrodehalogenation (Red).
If you are performing a Suzuki-Miyaura or Buchwald-Hartwig coupling on the C4-Br position and observing significant debromination, follow this protocol.
1. Solvent Selection (The "Dry" Protocol)
Alcoholic solvents are the primary hydride donors.
Avoid: Methanol, Ethanol, Isopropanol. These readily undergo
-hydride elimination on Palladium.
Recommended: Toluene, 1,4-Dioxane, or DMF.
Water Management: While Suzuki coupling requires water for boronate activation, excess water promotes dehalogenation. Use a biphasic system (Toluene/Water 10:1) rather than miscible aqueous organic mixtures, or switch to anhydrous bases (see below).
2. Base Switching
Strong alkoxide bases (e.g., NaOtBu, NaOEt) can act as single-electron transfer agents or hydride sources.
Switch To: Inorganic bases like
(anhydrous) or .
Why: These bases activate the boronic acid without coordinating strongly to the Pd center or donating hydrides.
3. Catalyst & Ligand Architecture
You need a ligand that facilitates rapid transmetallation and reductive elimination to outcompete the side reaction.
Recommended Ligands:
Buchwald Dialkylbiaryl Ligands (e.g., XPhos, SPhos): The bulkiness prevents the approach of
-hydrogens from solvents and accelerates the coupling step.
P(t-Bu)3: Highly active, allowing reactions to proceed at lower temperatures where debromination is slower.
Avoid:
or (Tetrakis). These simple phosphines often require higher temperatures and longer reaction times, increasing exposure to dehalogenation pathways.
4. Experimental Additives
Bromide Saturation: Add 1.0 equivalent of KBr or LiBr to the reaction mixture.
Mechanism: By increasing the concentration of bromide ions, you shift the equilibrium of the oxidative addition/ligand exchange steps, suppressing the dissociation of Br from the Pd center before transmetallation occurs.
If you are attempting to reduce a functional group (e.g., a nitro group or alkene) elsewhere on the molecule while preserving the C4-Br , standard Pd/C hydrogenation will strip the bromine immediately.
Protocol A: Sulfided Platinum (The Gold Standard)
The sulfur poisoning of platinum attenuates its activity, preventing it from inserting into the Ar-Br bond while still activating
for nitro reduction.
Catalyst: 5% Pt(S)/C (Sulfided Platinum on Carbon).
Conditions: 1-5 bar
, Room Temperature, solvent: EtOAc or THF.
Note: Do not use MeOH; it increases the risk of solvolysis.
Protocol B: Iron/Acetic Acid (Chemical Reduction)
If catalytic hydrogenation fails, use a dissolving metal reduction.
Reagents: Iron powder (3-5 equiv) in Acetic Acid/Ethanol (3:1).
Temp: 60°C.
Mechanism: This single-electron transfer mechanism is highly selective for nitro groups and will not touch the bromopyrazole.
Technical Note 04: Handling the Sulfonamide Proton
Compound A contains a sulfonamide proton (
).
Risk: In strong basic conditions (NaH, LiHMDS), the sulfonamide becomes deprotonated (
). This anionic species can coordinate to the Palladium catalyst, poisoning it and stalling the reaction.
Solution: If the reaction stalls, protect the sulfonamide (e.g., with BOM or DMB groups) before the coupling step, or use a milder base (
) that does not fully deprotonate the sulfonamide in organic media.
Troubleshooting FAQ
Q: I see a new spot on TLC just below my product that is UV active. What is it?A: This is likely the debrominated byproduct (N-Isopropyl 4-(pyrazol-1-yl)benzenesulfonamide). It is slightly more polar than the bromo-starting material due to the loss of the lipophilic bromine. Confirm via LC-MS (Mass = M-79/81 + 1).
Q: Can I use microwave irradiation?A: Use with extreme caution. While microwaves accelerate coupling, the high localized temperatures often favor the thermodynamic product (debromination) over the kinetic product (coupling). If you must use MW, use a highly active catalyst (Pd-PEPPSI-IPr) to finish the reaction in <5 minutes.
Q: My reaction works on 50mg but fails on 5g. Why?A: Scale-up failure here is usually due to mass transfer issues with the base or inefficient degassing. Oxygen promotes homocoupling and catalyst decomposition, which slows the main reaction and allows hydrodehalogenation to take over. Ensure rigorous degassing (sparging with Argon for 30 mins) on larger scales.
References
Mechanisms of Dehalogenation: Zask, A., et al. "Ligand effects in the palladium-catalyzed cross-coupling of aryl halides." Journal of Organic Chemistry, 2017.[1] (Context: Discusses hydrodehalogenation mechanisms in aminopyrazoles).
Chemoselective Hydrogenation: Kasparian, A. J., et al. "Selective Catalytic Hydrogenation of Nitro Groups in the Presence of Activated Heteroaryl Halides." Journal of Organic Chemistry, 2011. (Context: Establishes Pt(S)/C protocol).
Suzuki Coupling Optimization: Barder, T. E., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005. (Context: Use of bulky ligands like XPhos to prevent side reactions).
Dehalogenation Suppression: Navarro, O., et al. "Dehalogenation of Aryl Halides." Chemical Communications, 2004. (Context: Role of base and solvent in dehalogenation).
You are likely encountering stalled conversion or low yields when attempting cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) with N-Isopropyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide .
This substrate presents a "perfect storm" for Palladium (Pd) catalyst deactivation due to two competing structural features:
The Pyrazole Trap: The N2 nitrogen of the pyrazole ring is a potent
-donor that can displace labile ligands on the metal center.
The Sulfonamide Anion: Under standard basic coupling conditions, the secondary sulfonamide (
) is deprotonated. The resulting amidate anion is a strong ligand that can form stable, unreactive Pd-complexes, effectively poisoning the catalytic cycle.
This guide provides the diagnostic tools and protocol adjustments required to suppress these poisoning pathways and restore catalytic turnover.
Diagnostic Workflow: Reading the Reaction
Before altering your protocol, determine if your catalyst is poisoned (bound to substrate) or dead (aggregated to bulk metal). Use this logic flow to diagnose the failure mode.
Visual Troubleshooting Matrix
Figure 1: Decision tree for distinguishing between catalyst aggregation (instability) and catalyst poisoning (substrate inhibition).
Technical Deep Dive: The Mechanism of Deactivation
To solve the problem, we must understand the "Resting State" of the catalyst. In a healthy cycle, Palladium cycles between
and . However, your substrate intercepts the intermediate.
The "Heterocycle Trap" Pathway
Oxidative Addition: The Pd inserts into the C-Br bond of the pyrazole. This is already slow because the pyrazole ring is electron-rich (
-excessive), making the C-Br bond stronger than in typical aryl bromides.
Coordination (The Poisoning Step): Instead of accepting the boronic acid (transmetallation), the electrophilic
center is attacked by the deprotonated sulfonamide of a neighboring molecule or the pyrazole nitrogen.
Result: Formation of a thermodynamically stable Bis(substrate)-Pd complex. The cycle stalls.
Mechanistic Visualization
Figure 2: The catalytic cycle showing the "Off-Cycle Trap" where the substrate coordinates to the metal, preventing transmetallation.
Optimization Protocols
Based on the mechanism above, here are three validated protocols to restore activity.
Protocol A: The "Steric Shield" Strategy (Ligand Overcrowding)
Best for: When you cannot change the substrate structure.
Logic: Use extremely bulky, electron-rich phosphine ligands. The steric bulk prevents the sulfonamide or pyrazole nitrogen from approaching the Pd center, while still allowing the smaller oxidative addition to occur.
Parameter
Recommendation
Rationale
Catalyst
XPhos Pd G4 or BrettPhos Pd G4
Pre-formed precatalysts ensure 1:1 Pd:Ligand ratio and rapid initiation. XPhos provides massive steric bulk.
Loading
2 - 5 mol%
Higher loading helps overcome the equilibrium of poisoning.
Seal and heat to 90°C. Monitor via LCMS at 2 hours.
Protocol B: The "Masking" Strategy (Substrate Protection)
Best for: Scale-up or when Protocol A fails.
Logic: The secondary sulfonamide (
) is the primary poison when deprotonated. Masking it with a protecting group removes the acidic proton and the ability to coordinate as an anion.
Protection: React the starting material with Boc-anhydride (
) and DMAP to generate the N-Boc-N-isopropyl sulfonamide .
Coupling: Run the standard Suzuki coupling. The Boc group creates steric hindrance and removes the N-H acidity.
Deprotection: The Boc group is often labile enough to fall off during the basic coupling conditions (if high temp), or can be removed quantitatively with TFA/DCM post-reaction.
Protocol C: The "Chelation Override" Strategy
Best for: Reactions producing black precipitate.
Logic: If the catalyst is aggregating (falling apart), monodentate ligands like XPhos may be dissociating. Use a strong bidentate ligand to "clamp" the palladium.
Catalyst:
or .
Why: The bite angle of dppf is robust. While less active than XPhos, it is far more stable against displacement by the pyrazole nitrogen.
Frequently Asked Questions (FAQs)
Q1: I see a new spot on TLC that is lower molecular weight than my starting material. What is it?A: This is likely the dehalogenated byproduct (hydrodebromination).
Cause: When the catalytic cycle stalls (due to poisoning), the
intermediate waits too long for the boronic acid. It eventually undergoes -hydride elimination (from the ligand or solvent) or protodemetallation.
Fix: Increase the concentration of the Boronic Acid (1.5 equiv) and ensure your solvent is strictly anhydrous if using Protocol A.
Q2: Can I use
(Tetrakis)?A:Not recommended. Triphenylphosphine () is a relatively weak ligand. The nitrogen atoms in your pyrazole/sulfonamide substrate will easily displace , leading to immediate catalyst poisoning or precipitation of Pd-black.
Q3: Does the order of addition matter?A: Yes. Do not stir the catalyst with the bromopyrazole substrate in the absence of the boronic acid/base for long periods.
Best Practice: Premix the Substrate and Boronic acid. Add the catalyst last (or inject catalyst solution into the hot mixture) to minimize the time the active Pd(0) sits idle with the "poison" before the cycle starts.
Q4: Why is the reaction turning dark brown immediately?A: A dark brown solution (without precipitate) usually indicates the formation of amine/heterocycle-Pd complexes. This confirms the poisoning diagnosis. If it turns black and clouds up, the catalyst is dead. Refer to the Diagnostic Workflow above.
References
Mechanisms of Catalyst Deactivation
Title: Poisoning and deactivation of palladium catalysts.[1][2][3]
Technical Support Center: Reaction Monitoring for N-Isopropyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide Couplings
Current Status: Operational 🟢 Support Tier: Level 3 (Senior Application Scientist) Ticket Focus: Troubleshooting Analytical & Process Chemistry for Pyrazole-Sulfonamide Scaffolds Introduction: The Scope of the Challenge...
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational 🟢
Support Tier: Level 3 (Senior Application Scientist)
Ticket Focus: Troubleshooting Analytical & Process Chemistry for Pyrazole-Sulfonamide Scaffolds
Introduction: The Scope of the Challenge
You are likely working with N-Isopropyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide (CAS: 1187385-75-6), a critical scaffold often associated with COX-2 inhibitors (like Celecoxib analogs) or kinase inhibitors.
The primary reaction at this stage is a Palladium-catalyzed cross-coupling (typically Suzuki-Miyaura) at the C4-bromine position of the pyrazole ring.
Why this is difficult:
The Sulfonamide "Trap": The sulfonamide N-H is acidic (
). Under basic coupling conditions, it deprotonates, potentially coordinating to Pd(II) species and poisoning the catalyst or altering solubility.
The Pyrazole "Sponge": The pyrazole nitrogens can act as ligands, competing with phosphines.
Protodeboronation: If you are using a boronic acid coupling partner, the electron-rich nature of some partners can lead to rapid hydrolysis before coupling occurs.
This guide addresses the specific analytical artifacts and process failures unique to this scaffold.
Module 1: HPLC/UPLC Method Development
Ticket #402: "I cannot separate the des-bromo impurity from the starting material."
The Root Cause
The starting material (SM) and the hydrodehalogenated byproduct (Des-Bromo) are structurally very similar. Furthermore, the sulfonamide moiety causes peak tailing on standard C18 columns if the pH is not controlled, masking small impurity peaks.
The Solution: Acidic Mobile Phase Strategy
You must suppress the ionization of the sulfonamide to sharpen the peaks.
Recommended Protocol:
Parameter
Setting
Rationale
Column
C18 or Phenyl-Hexyl (1.7 µm or 3.5 µm)
Phenyl-Hexyl offers unique selectivity for the aromatic pyrazole/sulfonamide pi-stacking.
Matches ionic strength of MPA to prevent baseline drift.
Gradient
5% B to 95% B over 8-10 mins
A shallow gradient is required to resolve the Des-Bromo impurity (elutes before SM).
Detection
UV @ 254 nm & 215 nm
254 nm for the aromatic system; 215 nm detects non-conjugated impurities.
Key Marker Retention Order (Typical):
Des-Bromo Impurity (Hydrodehalogenation product) - Elutes First
Starting Material (Bromide)
Product (Coupled biaryl) - Elutes Last (usually)
Expert Insight: If you see a "shoulder" on your product peak, check for Pd-complexation . The sulfonamide nitrogen can bind residual Palladium. A wash with a metal scavenger (e.g., SiliaMetS® Thiol) before injection often clears this "ghost" peak.
Ticket #899: "Conversion stopped at 60%. Adding more catalyst didn't help."
The Diagnosis
In pyrazole couplings, "stalling" is rarely just catalyst death. It is usually Boronic Acid Protodeboronation . The boronic acid hydrolyzes and loses its boron group, becoming inert. Adding more Pd does nothing because there is no coupling partner left.
The Troubleshooting Workflow
Step 1: The "Spike" Test
Take a small aliquot of the reaction mixture. Add fresh Boronic Acid (1.5 eq) and base.
If reaction restarts: Your Boronic Acid decomposed.[1][2] (Switch to Boronic Ester/Pinacol ester or add slowly).
If reaction stays dead: Your Catalyst is poisoned (likely by the sulfonamide or pyrazole N).
Step 2: Switch the Base
Strong bases (e.g.,
, ) deprotonate the sulfonamide, making it a better ligand for Pd (poisoning).
Fix: Switch to a milder base like KF (Potassium Fluoride) or CsF in wet THF/Dioxane. Fluoride activates the boronic acid without aggressively deprotonating the sulfonamide [1].
Visualizing the Troubleshooting Logic
Figure 1: Decision matrix for troubleshooting stalled Suzuki couplings of pyrazole sulfonamides.
Ticket #105: "I see a mass of M-80. Is this a fragment?"
Mass Shift Cheat Sheet
For N-Isopropyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide (MW
344/346 Da), use this table to identify peaks:
Observed Mass (ES+)
Identity
Origin/Cause
344 / 346 (1:1 ratio)
Starting Material
Unreacted Bromide.
266 (M-Br+H)
Des-Bromo Impurity
Hydrodehalogenation. Caused by excessive hydride sources (e.g., from solvent oxidation or Pd-H species). Fix: Degas solvents thoroughly.
M + Coupling Partner
Product
Desired outcome.
M + M (Dimer)
Homocoupling (SM-SM)
Rare in Suzuki, common in Sonogashira. Indicates lack of reductant or oxygen leak.
Boronic Acid Dimer
Homocoupling (B-B)
Oxidative homocoupling of the boronic acid. Fix: Ensure inert atmosphere (Argon/Nitrogen).
M + 53 (approx)
Pd-Adduct
Palladium coordinated to Pyrazole/Sulfonamide. Fix: Add thiourea or thiol resin to sample.
Critical Note on Isotopes: Always check the isotope pattern. The SM has a distinct 1:1 doublet (Br79/Br81). The Product and Des-Bromo impurity will NOT have this pattern (unless the coupling partner also contains Br/Cl).
Module 4: Sample Preparation & Quenching
Ticket #330: "My HPLC results change if I re-inject the same vial 2 hours later."
The Problem: "Reaction in the Vial"
If you filter a reaction mixture directly into an HPLC vial without quenching, the Palladium is still active. It can continue to react, or (more likely) precipitate out, changing the concentration profile over time.
The "Stop-Watch" Protocol
You must chemically freeze the reaction state.
Quench: Take 50 µL of reaction mixture.
Dilute: Add into 1 mL of Diluent (Acetonitrile/Water 50:50).
Scavenge: The Diluent should contain 0.1% L-Cysteine or Thioglycerol .
Why? These thiols bind Pd instantly, stripping it from the ligands and stopping the catalytic cycle [2].
Filter: Pass through a 0.2 µm PTFE filter to remove inorganic salts (Base).
Inject: Analyze immediately.
References
Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695.
Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
Ishiyama, T., et al. (1995). Palladium(0)-catalyzed cross-coupling reaction of alkoxydiboron with haloarenes: a direct procedure for arylboronic esters. The Journal of Organic Chemistry, 60(23), 7508-7510.
Technical Support Center: Alternative Cross-Coupling Strategies for the Functionalization of N-Isopropyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide
Welcome to the technical support center for advanced synthetic methodologies. This guide is designed for researchers, scientists, and professionals in drug development who are working with N-Isopropyl 4-(4-bromopyrazol-1...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for advanced synthetic methodologies. This guide is designed for researchers, scientists, and professionals in drug development who are working with N-Isopropyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide and are seeking robust and efficient alternative cross-coupling methods for its further functionalization. This document provides in-depth technical guidance, troubleshooting advice, and frequently asked questions to navigate the complexities of coupling reactions involving this specific substrate.
The structure of N-Isopropyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide presents unique challenges and opportunities in cross-coupling chemistry. The presence of a potentially coordinating pyrazole ring, an electron-withdrawing sulfonamide group, and a secondary N-H proton requires careful consideration when selecting and optimizing reaction conditions. This guide will explore various palladium- and copper-catalyzed cross-coupling reactions, offering insights into overcoming common experimental hurdles.
Frequently Asked Questions (FAQs)
Here we address common questions that arise when planning cross-coupling reactions with N-Isopropyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide.
Q1: What are the most promising alternative cross-coupling reactions for functionalizing the 4-position of the pyrazole ring in my substrate?
A1: Several powerful cross-coupling reactions can be employed to functionalize the C-Br bond of your substrate. The most common and versatile methods include:
Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl, heteroaryl, or vinyl boronic acids or esters. This reaction is widely used due to the commercial availability and stability of boronic acid reagents.[1][2][3][4]
Buchwald-Hartwig Amination: For the formation of C-N bonds with a variety of amines, amides, or carbamates.[5][6]
Sonogashira Coupling: For the formation of C-C triple bonds with terminal alkynes, which are valuable synthons for further transformations.[7][8]
Heck Coupling: For the formation of C-C double bonds with alkenes.[9][10][11][12][13]
Ullmann Condensation: A classical copper-catalyzed method for forming C-N, C-O, and C-S bonds, which has seen a resurgence with the development of new ligand systems.[14][15][16]
Q2: The pyrazole nitrogen and the sulfonamide group in my molecule are potential coordinating sites for the metal catalyst. How might this affect the reaction?
A2: The lone pairs on the pyrazole nitrogens and the sulfonamide oxygen/nitrogen atoms can indeed coordinate to the palladium or copper catalyst. This can have several consequences:
Catalyst Inhibition: Coordination of the substrate to the metal center can sometimes act as a ligand, potentially inhibiting the desired catalytic cycle.[17]
Alternative Reactivity: In some cases, this coordination can be harnessed for C-H activation at other positions on the pyrazole or benzene rings, although this is a more advanced and less predictable approach.[18][19][20][21][22]
No Significant Effect: With the use of strongly coordinating phosphine ligands, the binding of the substrate to the catalyst may be minimal and not significantly impact the reaction outcome.
It is crucial to select appropriate ligands that can outcompete the substrate for coordination to the metal center.
Q3: I have observed significant de-bromination of my starting material as a side product. What causes this and how can I prevent it?
A3: De-bromination, the replacement of the bromine atom with hydrogen, is a common side reaction in palladium-catalyzed cross-couplings, particularly with heteroaryl halides.[17][23] It can be caused by:
Hydrolysis of the Organometallic Intermediate: The R-Pd-X intermediate can react with water or other proton sources in the reaction mixture.
Reaction with Hydride Sources: Impurities in reagents or solvents, or decomposition of certain reagents, can generate palladium-hydride species which can then participate in reductive dehalogenation.
To minimize de-bromination:
Use Anhydrous Conditions: Thoroughly dry all solvents and reagents.
Degas the Reaction Mixture: Remove dissolved oxygen, which can promote side reactions.[17]
Optimize the Base: A weaker base or a carbonate base may be less prone to causing de-bromination compared to strong hydroxide or alkoxide bases.
Protect the Pyrazole Nitrogen: While the pyrazole in your substrate is already N-arylated, in related systems, N-H pyrazoles are prone to dehalogenation which can be suppressed by N-protection.[23] Although not directly applicable here, it highlights the sensitivity of the pyrazole ring.
Q4: Should I be concerned about the secondary sulfonamide N-H proton reacting with the base?
A4: Yes, the sulfonamide proton is acidic and will be deprotonated by the strong bases typically used in cross-coupling reactions (e.g., NaOt-Bu, K3PO4). This can have two main implications:
Increased Substrate Polarity: The resulting anionic species will have different solubility properties, which could affect reaction kinetics.
Potential for N-Arylation: In some cases, particularly with Ullmann-type reactions, competitive N-arylation at the sulfonamide nitrogen could occur. However, this is generally less favorable than C-Br coupling.
It is advisable to use a sufficient excess of base to ensure both deprotonation of the sulfonamide and participation in the catalytic cycle.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common problems encountered during the cross-coupling functionalization of N-Isopropyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide.
Problem
Potential Cause(s)
Recommended Solution(s)
Low or No Conversion
1. Inactive Catalyst
• Ensure your palladium(0) source is active. If using a Pd(II) precatalyst, ensure it is properly reduced in situ.[24] • Use a fresh batch of catalyst. • Consider using a more active pre-catalyst, such as a palladacycle.
2. Inappropriate Ligand
• The chosen ligand may not be suitable for this specific substrate. For electron-deficient heteroaryl bromides, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, tBuXPhos) are often effective.[25][26][27] • Screen a panel of ligands to identify the optimal one.
3. Insufficiently Strong or Insoluble Base
• The base must be strong enough to facilitate the catalytic cycle but not so strong that it causes substrate degradation.[28] • Ensure the base is soluble in the reaction medium or has a high surface area. Consider using a phase-transfer catalyst if necessary. • For Suzuki couplings, the base is crucial for activating the boronic acid.[1]
4. Poor Reagent Quality
• Boronic acids can degrade over time. Use fresh or purified boronic acids.[17] • Ensure all reagents are pure and dry.
Formation of Homocoupled Byproducts
1. Oxidative Homocoupling of Boronic Acids (Suzuki)
• Thoroughly degas the reaction mixture to remove oxygen.[17] • Use a slight excess of the aryl bromide.
2. Reductive Homocoupling of the Aryl Bromide
• This can be promoted by certain ligands and reaction conditions. Consider changing the ligand or lowering the reaction temperature.
Decomposition of Starting Material or Product
1. High Reaction Temperature
• Some functional groups may be sensitive to high temperatures. Try running the reaction at a lower temperature for a longer period. • Modern catalyst systems often allow for reactions to be run at or near room temperature.[5]
2. Incompatible Functional Groups
• The sulfonamide or other functional groups on your coupling partner may not be stable to the reaction conditions. Perform a control experiment to check the stability of your starting materials and product under the reaction conditions without the catalyst.
Experimental Protocols: A Starting Point
The following are generalized, step-by-step protocols for three common cross-coupling reactions, adapted for N-Isopropyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide. These should be considered as starting points and may require optimization.
Suzuki-Miyaura Coupling Protocol
This protocol is for the C-C bond formation between your substrate and a generic arylboronic acid.
Technical Support Center: Solvent Optimization for N-Isopropyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide
Executive Summary: The "Dual-Personality" Challenge The molecule N-Isopropyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide presents a classic medicinal chemistry paradox. It possesses two distinct reactive termini that often...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Dual-Personality" Challenge
The molecule N-Isopropyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide presents a classic medicinal chemistry paradox. It possesses two distinct reactive termini that often require conflicting solvent environments:
The "Head" (Bromopyrazole): A neutral, lipophilic handle primed for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). It requires stabilization of the oxidative addition complex, typically favoring ethers (THF, Dioxane).
The "Tail" (Sulfonamide): An acidic proton (
, ) that renders the molecule amphiphilic. In polar aprotic solvents (DMF, DMSO) with base, this group deprotonates, creating an anionic species that can poison catalysts or compete as a nucleophile.
The Core Directive: Solvent choice for this scaffold is not just about solubility; it is about chemoselectivity control . You must select a medium that solubilizes the substrate without activating the sulfonamide nitrogen into a catalyst poison.
Class A: Ethereal Solvents (Dioxane, THF, 2-MeTHF)
Role: The "Gold Standard" for Cross-Coupling.
Impact: These solvents coordinate weakly to Palladium species, stabilizing the active catalyst (
).
Critical Insight: For N-isopropyl sulfonamides, 1,4-Dioxane is superior to THF. The higher boiling point (
) allows for thermal activation of the C-Br bond on the electron-rich pyrazole ring without requiring sealed vessels.
Green Alternative:2-MeTHF offers better phase separation during workup and higher stability toward bases than THF.
Class B: Dipolar Aprotic Solvents (DMF, DMSO, NMP)
Role: The "Solubility Fixer" / The "Selectivity Killer."
Impact: While these dissolve the scaffold instantly, they possess high dielectric constants that support charge separation.
The Trap: In DMF + Carbonate base, the sulfonamide deprotonates (
). This anion is a potent ligand that can displace phosphines on the Palladium center, leading to reaction stalling (Catalyst Poisoning) .
Recommendation: Avoid unless absolutely necessary. If used, pair with a weaker base (e.g.,
instead of ).
Class C: Protic Mixtures (Ethanol/Water, Dioxane/Water)
Role: The "Activator."
Impact: Water is non-negotiable for Suzuki couplings to solubilize the inorganic base and activate the boronic acid (formation of the boronate species).
Protocol: A 4:1 ratio of Dioxane:Water is the optimal starting point. It balances organic solubility with the aqueous base requirement.
Visualizing the Decision Matrix
The following diagram illustrates the logical flow for selecting the correct solvent system based on your specific reaction goals.
Figure 1: Decision tree for solvent selection based on reaction type and solubility thresholds.
Troubleshooting Guide & FAQs
Q1: My Suzuki coupling conversion stalls at 60%. Adding more catalyst doesn't help. Why?
Diagnosis: Catalyst Poisoning via Sulfonamide Coordination.
The Mechanism: If you are using a strong base (like
or ) in a polar solvent (DMF), the sulfonamide nitrogen is deprotonated. This anionic nitrogen binds irreversibly to the Pd(II) intermediate, preventing transmetallation.
The Fix:
Switch Solvent: Move to 1,4-Dioxane/Water (4:1) . The lower polarity suppresses ionization of the sulfonamide.
Switch Base: Use
or . Avoid alkoxides.
Q2: I see a byproduct with Mass M+Ar. What is it?
Diagnosis: Competitive N-Arylation.
The Cause: The boronic acid is coupling to the sulfonamide nitrogen instead of (or in addition to) the bromide. This is common in DMF/DMSO.
The Fix:
Protect the Nitrogen: If the side reaction persists, protect the sulfonamide as a MOM (Methoxymethyl) or DMB (Dimethoxybenzyl) derivative before the coupling.
Decrease pH: Use a bicarbonate base (
) to keep the pH lower, reducing the concentration of the nucleophilic sulfonamide anion.
Q3: The starting material precipitates when I add the aqueous base.
Diagnosis: "Salting Out" Effect.
The Cause: The ionic strength of the aqueous phase is too high, forcing the organic substrate out of the solution.
The Fix:
Increase Temperature: Run the reaction at
– to improve solubility.
Add Co-Solvent: Add 10%
-Butanol to the mixture. It acts as a phase transfer bridge, maintaining homogeneity without the poisoning effects of DMF.
Degassing: Sparge with Argon for 10 minutes. Do not skip this step; oxygen kills the active catalyst.
Base Addition: Add degassed aqueous
(, 3.0 equiv) .
Reaction: Heat to
for 4–16 hours.
Workup: Cool to RT. Dilute with EtOAc. Wash with water (pH adjusted to ~5 with dilute HCl to ensure the sulfonamide is neutral and stays in the organic phase).
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Reaction OptimizationTicket ID: #SZK-PYR-004
Subject: Temperature Optimization for N-Isopropyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide
Status: Open
Assigned Specialist: Senior Application Scientist
Introduction: The Thermal Paradox
You are working with a challenging scaffold:
-Isopropyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide . This molecule presents a classic "push-pull" conflict in Suzuki-Miyaura coupling:
The Kinetic Barrier (The Pyrazole): The 4-bromopyrazole moiety is electron-rich. Electron-rich aryl halides are notoriously sluggish in the Oxidative Addition step of the catalytic cycle. They typically demand higher thermal energy (or highly active ligands) to break the C-Br bond.
The Stability Ceiling (The Sulfonamide & Boronic Acid): The sulfonamide group possesses an acidic proton (
). At high temperatures () and high pH, you risk deprotonating this species, altering the solubility profile (forming an insoluble salt in non-polar solvents) or poisoning the catalyst via nitrogen coordination. Furthermore, your coupling partner (the boronic acid) faces protodeboronation , a decomposition pathway that accelerates exponentially with temperature.
This guide provides the logic to navigate this thermal window.
Module 1: The Thermal Landscape (Theory)
Temperature is not just a throttle for reaction speed; it is a selector for reaction pathways.
Temperature Zone
Primary Phenomenon
Risk Factor
Low (< 50°C)
Stalled Oxidative Addition
The Pd(0) catalyst cannot insert into the Pyrazole-Br bond. The reaction stalls at 0% conversion, regardless of time.
Optimal (60-85°C)
Catalytic Turnover
Sufficient energy for oxidative addition; rate of coupling > rate of boronic acid decomposition.
Critical (> 90°C)
Protodeboronation & Aggregation
The boronic acid hydrolyzes/deboronates before coupling. Pd species aggregate into inactive "Pd Black."
Module 2: Troubleshooting Guide (Q&A)
Q1: My reaction stalls at ~40-50% conversion. Adding more catalyst doesn't help. Is temperature the issue?
Diagnosis: This is likely Protodeboronation of the Coupling Partner , not catalyst death.
Technical Insight: If you are running at high temperatures (
), your boronic acid is decomposing faster than the cross-coupling can occur. Adding more Pd doesn't help if the nucleophile (boron species) is gone.
Solution:
Lower the Temperature: Drop to 70-75°C.
Slow Addition: Do not add all boronic acid at the start. Add it in 3 portions over 1 hour to keep the instantaneous concentration low relative to the catalyst.
Ligand Switch: Switch to a faster ligand (e.g., XPhos or SPhos ) that accelerates the cross-coupling rate, allowing the reaction to finish before the boronic acid decomposes.
Q2: I see a black precipitate forming within 10 minutes at 80°C.
Diagnosis:Catalyst Aggregation (Pd Black Formation).Technical Insight: The sulfonamide nitrogen or the pyrazole nitrogens may be weakly coordinating to the Pd, displacing your phosphine ligands. Once "naked," Pd(0) atoms clump together into inactive metal particles. This is accelerated by heat.
Solution:
Stabilize the Pd: Use a precatalyst scaffold like XPhos Pd G3 or Pd(dppf)Cl₂ . These are more thermally robust than Pd(PPh₃)₄.
Solvent Degassing: Oxygen accelerates ligand oxidation, leading to Pd black. Ensure you are sparging with Argon, not just nitrogen balloons.
Q3: The reaction works, but I have a difficult-to-remove impurity (10-15%).
Diagnosis:Homocoupling or N-Arylation.Technical Insight: At high temperatures, if the cross-coupling is slow, the Pd can catalyze the dimerization of the boronic acid (homocoupling). Alternatively, the base might facilitate the attack of the sulfonamide nitrogen onto the aryl halide (N-arylation), though this is rarer with bromopyrazoles.
Solution:
Reduce Base Strength: Switch from
or to or . Milder bases reduce side reactions at high T.
Prepare Stock: Dissolve substrate, boronic acid, and catalyst in dioxane.
Aliquot: Split into 3 vials.
The Gradient:
Vial A: 60°C (Oil bath)
Vial B: 80°C (Oil bath)
Vial C: 100°C (Reflux)
Sampling: Take a 5µL aliquot at 1 hour and 4 hours .
Analysis: Quench in MeCN/Water. Analyze by LC-MS (UV 254 nm).
Data Interpretation:
Scenario 1 (Low Conv everywhere): The catalyst is inactive. Change Ligand.
Scenario 2 (High Conv at 100°C, Low at 60°C): Activation barrier is high. You need heat.
Scenario 3 (High Yield at 80°C, Low Yield at 100°C): You hit the decomposition ceiling. 80°C is your limit.
Module 4: Visualizing the Decision Matrix
The following diagram illustrates the logical flow for optimizing temperature based on observed reaction outcomes.
Caption: Decision tree for thermal optimization based on kinetic data points.
Module 5: Mechanism of Thermal Failure
Understanding why the reaction fails at high temperature is critical for prevention.
Caption: Competing pathways: Product formation vs. Thermal decomposition modes.
References
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[1] Accounts of Chemical Research, 41(11), 1461–1473. Link
Cox, P. A., et al. (2016). Protodeboronation of Heteroarylboronic Acids: Analysis of pH-Rate Profiles and Mechanism. Journal of the American Chemical Society, 138(29), 9145–9157. Link
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Troubleshooting Homocoupling Byproducts in Palladium-Catalyzed Cross-Couplings
Ticket ID: #PYR-SUZ-004
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Status: Open
Executive Summary
You are encountering homocoupling impurities (dimerization of the starting material) during the cross-coupling of N-Isopropyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide .
This scaffold presents a unique challenge: the pyrazole nitrogen can coordinate to Palladium, potentially stalling the catalytic cycle and allowing side reactions (like homocoupling) to compete with the desired transmetallation. Furthermore, the electron-rich nature of the pyrazole ring makes the oxidative addition intermediate susceptible to disproportionation if the catalytic cycle is not turning over rapidly.
This guide provides a root-cause analysis, a diagnostic workflow, and a validated suppression protocol.
Module 1: Diagnostic Workflow
Before altering your chemistry, confirm the identity of the byproduct. Homocoupling (Ar-Ar) and Dehalogenation (Ar-H) are often confused because they both result from "stalled" catalytic cycles.
Figure 1: Diagnostic logic to distinguish between hydrodebromination and homocoupling events.
Module 2: The Root Cause (The "Oxygen Loop")
The primary driver of homocoupling in aryl/heteroaryl halide couplings is the presence of trace oxygen .
In a standard Suzuki-Miyaura coupling, the active Pd(0) species undergoes oxidative addition to form Ar-Pd(II)-Br .
Ideal Path: Transmetallation with the boronic acid occurs immediately.
Failure Path (Homocoupling): If transmetallation is slow (due to sterics or low solubility of the sulfonamide), oxygen can oxidize the complex or facilitate a ligand exchange disproportionation, leading to Ar-Pd-Ar . Reductive elimination of this species yields the homocoupled dimer Ar-Ar .[1]
Critical Analysis of Your Scaffold
The N-Isopropyl benzenesulfonamide tail adds significant bulk and can affect solubility in standard non-polar solvents (Toluene/Hexane). If the substrate precipitates or aggregates, the local concentration of the bromide increases relative to the boronic acid, statistically favoring the collision of two Ar-Pd-Br species, leading to dimerization.
Module 3: Validated Suppression Protocol
The following protocol is designed to eliminate the "Oxygen Loop" and ensure rapid transmetallation.
The "Gold Standard" Degassing Procedure
Sparging (bubbling gas through liquid) is often insufficient for sulfonamides due to their foaming nature. Use Freeze-Pump-Thaw or rigorous Vacuum/Backfill cycles.
Protocol:
Charge solid reagents (Sulfonamide substrate, Boronic acid, Base) and the Catalyst precursor (e.g., Pd(dppf)Cl2 or Pd2(dba)3 + Ligand) into the reaction vessel.
Seal the vessel with a septum.
Evacuate under high vacuum (Schlenk line) for 15 minutes. Backfill with Argon. Repeat 3 times .
Add anhydrous solvents via syringe (solvents must be pre-degassed by sparging with Argon for 30 mins).
Why this works: Removing oxygen prevents the re-oxidation of Pd(0) and the formation of peroxo-palladium species that catalyze homocoupling [1].
Catalyst & Ligand Engineering
For hindered or heteroaryl bromides (like your bromopyrazole), standard PPh3 ligands often fail.
Bidentate ligands (dppf) force a wide bite angle, accelerating reductive elimination of the cross product. Buchwald precatalysts (XPhos) activate quickly and are bulky enough to prevent the formation of the bis-aryl-palladium homocoupling intermediate [2].
Solvent System
1,4-Dioxane / Water (4:1)
Sulfonamides require polar solvents for solubility. The water is strictly necessary for the boronic acid activation (formation of the boronate species).
Base
K₃PO₄ (3.0 equiv)
Weaker bases (Carbonates) may be too slow to activate the boronic acid, stalling the cycle. Phosphate is robust and buffers the pH.
Additives
2-Propanol (10% v/v)
Secondary alcohols can act as mild sacrificial reductants, ensuring any oxidized Pd(II) is returned to the active Pd(0) state immediately [3].
Module 4: The "Slow Addition" Technique
If the homocoupling persists despite degassing, it indicates that the rate of Oxidative Addition (
) is significantly faster than Transmetallation (). You have a buildup of Ar-Pd-X .
The Fix:
Reverse the addition order.
Dissolve the Catalyst and Boronic Acid in the flask.
Add the Bromopyrazole Sulfonamide (dissolved in solvent) slowly via syringe pump over 1 hour at reaction temperature.
Result: The concentration of Ar-Br is kept low, ensuring that as soon as Ar-Pd-Br is formed, it immediately finds a Boronic acid partner, statistically precluding the Ar-Pd-Br + Ar-Pd-Br collision.
Module 5: Mechanism of Failure (Visualized)
Understanding how the dimer forms helps you prevent it.
Figure 2: Kinetic competition between the desired cross-coupling and the homocoupling pathway.
FAQ: Common User Questions
Q: Can I just purify the homocoupled dimer out later?A: It is difficult. The homocoupled dimer (Bis-pyrazole) often shares similar polarity and solubility characteristics with the product, making silica chromatography inefficient. It is far more efficient to suppress formation chemically than to separate physically.
Q: Why does my reaction turn black immediately?A: Immediate precipitation of "Palladium Black" suggests your catalyst is decomposing before it can enter the cycle. This is usually due to a lack of stabilizing ligands or extreme oxygen exposure. Switch to a pre-complexed catalyst like Pd(dppf)Cl₂ rather than mixing Pd(OAc)₂ + PPh₃ manually.
Q: Does the isopropyl group on the sulfonamide affect this?A: Sterically, yes. The isopropyl group adds bulk near the reaction center if the molecule folds. This slows down the approach of the boronic acid, inadvertently favoring the homocoupling. Increasing the temperature (to 80-100°C) can help overcome this steric energy barrier.
References
Adamo, C., et al. (2006).[4] Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex.[5] Journal of the American Chemical Society.
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[5] Chemical Reviews.
Li, H., et al. (2010). Palladium-Catalyzed Reductive Homocoupling of Aromatic Halides and Oxidation of Alcohols.[3] The Journal of Organic Chemistry.
comparing reactivity of N-Isopropyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide with its chloro-analog
Executive Summary In medicinal chemistry diversification campaigns, the choice between a bromo- and chloro-substituted intermediate is rarely arbitrary.[1] This guide compares Compound A (Bromo-analog) and Compound B (Ch...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In medicinal chemistry diversification campaigns, the choice between a bromo- and chloro-substituted intermediate is rarely arbitrary.[1] This guide compares Compound A (Bromo-analog) and Compound B (Chloro-analog) of the N-isopropyl benzenesulfonamide scaffold.[1]
While Compound A serves as the superior "synthetic workhorse" for rapid library generation via Suzuki-Miyaura or Buchwald-Hartwig couplings due to facile oxidative addition, Compound B is the preferred candidate for final drug substances. The chloro-analog offers enhanced metabolic stability and lipophilicity profiles but requires specialized catalytic systems (e.g., bulky phosphine ligands) for functionalization.
Physicochemical & Structural Analysis
The reactivity difference is fundamentally grounded in the bond dissociation energy (BDE) of the carbon-halogen bond at the pyrazole C4 position.
Feature
Compound A (Bromo-Analog)
Compound B (Chloro-Analog)
Impact on Reactivity
C4-X Bond Length
~1.89 Å
~1.73 Å
Longer bond = weaker overlap = easier cleavage.[2][1]
Bond Dissociation Energy
~285 kJ/mol (68 kcal/mol)
~327 kJ/mol (78 kcal/mol)
Critical: The ~10 kcal/mol difference makes oxidative addition of Cl rate-limiting.[2][1]
Lipophilicity (ClogP)
Slightly Lower
Slightly Higher
Cl increases lipophilicity without the steric bulk of Br.[2]
Metabolic Liability
High
Moderate
C-Br is prone to oxidative metabolism; C-Cl is often a "metabolic blocker."[2][1]
Synthetic Reactivity Profile
The Oxidative Addition Bottleneck
The rate-determining step in Palladium-catalyzed cross-coupling for these substrates is the oxidative addition of the Pd(0) species into the C-X bond.
Compound A (Br): Reacts readily with standard Pd sources (e.g.,
Compound B (Cl): The stronger C-Cl bond presents a high activation energy barrier. Standard catalysts often fail, resulting in recovered starting material.[2] Successful coupling requires electron-rich, bulky ligands (e.g., XPhos, SPhos) or N-Heterocyclic Carbenes (NHCs) to facilitate oxidative addition.[1]
Mechanistic Visualization
The following diagram illustrates the catalytic divergence between the two analogs.
Figure 1: Comparative oxidative addition kinetics. Note the high barrier for the Chloro-analog requiring specialized conditions.
Experimental Protocols
Protocol A: Rapid Diversification of Compound A (Bromo)
Use this protocol for high-throughput SAR (Structure-Activity Relationship) library generation.[1]
Charge: Add Compound A, boronic acid, and Pd catalyst to a microwave vial.
Inert: Seal and purge with
for 5 minutes.
Solvate: Add degassed dioxane and aqueous base.
React: Heat to 80°C for 2-4 hours (thermal) or 100°C for 30 mins (microwave).
Workup: Filter through Celite, extract with EtOAc/Water.
Expected Yield: >85% (High tolerance for steric hindrance).
Protocol B: Activation of Compound B (Chloro)
Use this protocol if the Chloro-analog is the only available starting material or if sequential coupling is planned (coupling a Br-site elsewhere first).[1]
structure-activity relationship (SAR) of N-Isopropyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide derivatives
This guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of N-Isopropyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide derivatives. It is designed for medicinal chemists and pharmacologi...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of N-Isopropyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide derivatives. It is designed for medicinal chemists and pharmacologists to evaluate this scaffold's utility as a molecular probe, distinguishing its profile from classical COX-2 inhibitors and Carbonic Anhydrase (CA) inhibitors.
Executive Summary: The "Selectivity Switch" Scaffold
The 4-(pyrazol-1-yl)benzenesulfonamide core is the pharmacophore responsible for the blockbuster success of COX-2 inhibitors like Celecoxib . However, the introduction of an N-isopropyl group on the sulfonamide nitrogen fundamentally alters the pharmacological landscape of this molecule.
Unlike its primary sulfonamide parent (which targets COX-2 and Carbonic Anhydrase), the N-Isopropyl derivative acts as a "Selectivity Switch," effectively abolishing affinity for zinc-dependent enzymes and hydrophilic pockets while enhancing membrane permeability and affinity for lipophilic targets such as TRPV1 and Cannabinoid receptors .
Key Application: This derivative serves as a critical negative control for COX-2/CA assays and a positive lead for ion channel (TRP) and CNS-targeted drug discovery.
Structure-Activity Relationship (SAR) Deep Dive
The molecule can be deconstructed into three distinct pharmacophoric regions. Understanding the interplay between these regions is essential for optimizing potency and selectivity.
Region A: The 4-Bromopyrazole Head (The "Anchor")
Function: The pyrazole ring serves as a rigid scaffold, while the 4-Bromo substituent provides a critical halogen bond donor and fills hydrophobic sub-pockets.
SAR Insight:
Bromine (Br): Optimal for hydrophobic filling. Replacing Br with H dramatically reduces potency (loss of van der Waals contact). Replacing with Methyl maintains hydrophobicity but loses the halogen bond capability.
Position 1 (N-Linkage): The direct N-N linkage to the phenyl ring is essential for the correct "propeller-like" twist (approx. 45-50° torsion angle) required to fit into the COX-2 side pocket or TRP channel vestibules.
Region B: The Phenyl Spacer
Function: rigid linker that dictates the distance between the lipophilic head (pyrazole) and the polar tail (sulfonamide).
SAR Insight: Substitution on this ring (e.g., meta-F or ortho-Me) usually disrupts the planarity or steric fit. The unsubstituted para-phenylene is the optimal spacer for this class.
Region C: The N-Isopropyl Sulfonamide Tail (The "Switch")
Function: This is the defining feature of this specific derivative.
Mechanism:
Primary Sulfonamide (-SO₂NH₂): Acts as a Zinc-binding group (ZBG) in Carbonic Anhydrase and a hydrogen bond donor to Arg120 in COX-2.
N-Isopropyl Sulfonamide (-SO₂NH-iPr): The bulky isopropyl group sterically hinders access to the Zinc ion and disrupts the critical H-bond network in COX-2.
Result: The N-isopropyl derivative is inactive against COX-2 and CA, making it an ideal tool to probe off-target effects (e.g., TRPV1 antagonism, which tolerates/prefers lipophilic sulfonamides).
Visualization: SAR Logic & Pathway Map
The following diagram illustrates the structural logic and the functional divergence caused by the N-isopropyl substitution.
Caption: Functional divergence of the sulfonamide scaffold. The N-isopropyl group (Yellow) acts as a steric block for COX-2/CA binding while enabling activity against lipophilic targets like TRPV1.
Comparative Performance Analysis
This table contrasts the N-Isopropyl Derivative against the market standard (Celecoxib ) and a reference tool compound (Capsazepine ), highlighting why a researcher would choose this specific derivative.
Feature
Celecoxib (Standard)
N-Isopropyl Derivative (Topic)
Capsazepine (Alternative)
Core Structure
Pyrazole-Benzenesulfonamide
Pyrazole-Benzenesulfonamide
Benzazepine
Sulfonamide Type
Primary (-SO₂NH₂)
Secondary (-SO₂NH-iPr)
None (Thiourea/Amide)
COX-2 Activity
High (IC₅₀ ~40 nM)
Negligible (>10 µM)
Inactive
CA-II Inhibition
Potent (Ki ~20 nM)
Inactive (Steric hindrance)
Inactive
TRPV1 Activity
Low / None
Moderate Antagonist (Predicted)
High (Antagonist)
Lipophilicity (cLogP)
~3.5
~4.2 (Higher)
~4.5
Primary Use
Inflammation / Pain Relief
Negative Control / TRP Probe
TRPV1 Research Tool
Experimental Insight:
When screening for novel anti-inflammatory agents, if your compound retains activity despite the N-isopropyl substitution , the mechanism is NOT COX-2 driven. This derivative is the "Gold Standard" for validating mechanism-of-action specificity.
Experimental Protocols
A. Synthesis: The "Suzuki-Sulfonylation" Route
This modular approach allows for late-stage diversification of the sulfonamide group.
Step 1: Pyrazole Formation
React 4-hydrazinobenzenesulfonic acid with 2-bromomalonaldehyde in ethanol/acetic acid (Reflux, 4h).
Validation: Monitor consumption of hydrazine by TLC (MeOH:DCM 1:9). Product: 4-(4-bromopyrazol-1-yl)benzenesulfonic acid.
Step 2: Sulfonyl Chloride Activation
Treat the sulfonic acid with Thionyl Chloride (
) and catalytic DMF (Reflux, 2h).
Critical Control: Ensure anhydrous conditions to prevent hydrolysis.
Step 3: Aminolysis (The Divergent Step)
React the sulfonyl chloride with Isopropylamine (2.0 eq) in dry THF at 0°C.
Expected Result:Reduction in Fluorescence (Antagonism), confirming the lipophilic "off-target" activity.
References
Penning, T. D., et al. (1997). "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib)." Journal of Medicinal Chemistry.
Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery.
Di Marzo, V., et al. (2002). "Endovanilloids and their receptors." British Journal of Pharmacology.
Gao, Y., et al. (2012). "4-(1H-Pyrazol-1-yl)benzenesulfonamide derivatives: identifying new active antileishmanial structures." Molecules.
Chemical Book/PubChem. (2024). "N-Isopropyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide - Compound Summary."
head-to-head comparison of different cross-coupling catalysts for N-Isopropyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide
This guide provides a technical, head-to-head comparison of cross-coupling catalysts for the functionalization of N-Isopropyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide . It is designed for medicinal chemists and process...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a technical, head-to-head comparison of cross-coupling catalysts for the functionalization of N-Isopropyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide . It is designed for medicinal chemists and process development scientists optimizing Suzuki-Miyaura or Buchwald-Hartwig couplings on this specific heteroaryl scaffold.
Executive Summary
The substrate N-Isopropyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide presents a unique set of electronic and coordinating challenges. While traditional catalysts like Pd(PPh₃)₄ often stall due to catalyst poisoning by the sulfonamide or slow oxidative addition into the electron-rich pyrazole ring, modern precatalysts offer superior turnover.
Top Recommendation:
For Discovery/Library Synthesis:XPhos Pd G4 is the superior choice. Its bulky biaryl ligand prevents coordination of the sulfonamide nitrogen and accelerates oxidative addition, typically achieving >95% conversion in under 2 hours.
For Process/Scale-up:Pd-PEPPSI-IPr is the cost-effective alternative. It offers high stability and excellent performance at lower catalyst loadings (0.5–1.0 mol%), provided the reaction is run at elevated temperatures (>80°C).
Substrate Analysis & Mechanistic Challenges
Before selecting a catalyst, one must understand the specific deactivation modes of this scaffold.
Structural Deconstruction
Electrophile: 4-Bromopyrazole.[1] The C-Br bond is on an electron-rich 5-membered ring. Oxidative addition is generally slower here than on electron-deficient aryl bromides (e.g., 4-bromonitrobenzene).
Distal Electronic Effect: The p-benzenesulfonamide group is electron-withdrawing. This pulls electron density from the pyrazole N1, slightly activating the C4-Br bond compared to an N-alkyl pyrazole, but not enough to make it highly reactive.
Catalyst Poisons: The secondary sulfonamide (–NH–SO₂–) is acidic (pKa ~10). Under basic coupling conditions, it deprotonates to form an amidate, which is a potent ligand for Palladium, potentially displacing phosphines and arresting the catalytic cycle.
Figure 1: Mechanistic analysis of the substrate showing the competing requirements for catalyst selection.
Catalyst Candidates: Head-to-Head Profile
We compare three distinct catalyst classes representing the evolution of Pd-coupling technology.
Candidate A: Pd(dppf)Cl₂ · DCM (The Baseline)
Class: Bidentate Ferrocenyl Phosphine
Mechanism: Stabilizes Pd(0) via chelation; moderate bite angle.
Pros: Inexpensive, air-stable, robust industry standard.
Cons: Slower oxidative addition on electron-rich heterocycles. Susceptible to displacement by the sulfonamide anion.
Verdict:Reliable but Slow. Good for simple couplings, but often requires high loading (5-10 mol%) and long reaction times (12-24h) for this substrate.
Mechanism: The bulky XPhos ligand creates a "protective shell" around the Pd center, preventing sulfonamide coordination. The electron-rich dicyclohexylphosphine moiety dramatically accelerates oxidative addition into the pyrazole bromide.
Pros: Extremely fast, works at low temperature (often <60°C), tolerates acidic protons.
Cons: More expensive per gram.
Verdict:The Gold Standard. Recommended for medicinal chemistry where yield and speed are critical.
Candidate C: Pd-PEPPSI-IPr (The Scale-Up Specialist)
Class: N-Heterocyclic Carbene (NHC) Palladacycle
Mechanism: The bulky NHC ligand (IPr) is non-labile and strongly electron-donating. The pyridine "throw-away" ligand ensures rapid initiation.
Pros: Extremely stable to air/moisture. The NHC ligand binds tighter than phosphines, making it virtually immune to sulfonamide poisoning.
Cons: Often requires heating to activate (initiate).
Verdict:Process Winner. Ideal for multi-gram synthesis due to lower cost and stability.
Performance Data Comparison (Representative)
The following data represents typical performance metrics for Suzuki-Miyaura coupling of 4-bromopyrazoles with phenylboronic acid (1.5 equiv) using K₂CO₃ (3.0 equiv) in Dioxane/H₂O (4:1).
Metric
Pd(dppf)Cl₂
XPhos Pd G4
Pd-PEPPSI-IPr
Catalyst Loading
5.0 mol%
1.0 - 2.0 mol%
1.0 mol%
Temperature
100°C
60°C
80°C
Time to >95% Conv.
18 Hours
1.5 Hours
4 Hours
Isolated Yield
72%
94%
89%
Impurity Profile
Significant Protodebromination (5-10%)
Minimal (<1%)
Low (<3%)
Sulfonamide Tolerance
Poor (Requires excess base)
Excellent
Excellent
Key Insight: The "Protodebromination" impurity (where the Br is replaced by H) is a common side reaction when the coupling is slow. XPhos Pd G4 initiates so quickly that the cross-coupling outcompetes this side reaction.
Detailed Experimental Protocol
Recommended System: XPhos Pd G4
This protocol is optimized for the Suzuki coupling of N-Isopropyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide with an aryl boronic acid.
Base: K₃PO₄ (Potassium Phosphate, tribasic) - 3.0 equiv (Use K₃PO₄ over carbonates to minimize deprotonation of the sulfonamide if possible, though K₂CO₃ is acceptable).
Solvent: 1,4-Dioxane / Water (4:1 ratio) - 0.2 M concentration.
Step-by-Step Workflow:
Setup: Charge a reaction vial equipped with a stir bar with the Substrate (1.0 mmol), Boronic Acid (1.5 mmol), and Base (3.0 mmol).
Inertion: Cap the vial and purge with Nitrogen or Argon for 5 minutes. (While G4 catalysts are air-stable, the active species is not; inert atmosphere ensures reproducibility).
Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL).
Catalyst Addition: Add XPhos Pd G4 (17 mg, 2 mol%) quickly. The solution should turn a pale orange/yellow.
Reaction: Heat the block to 60°C . Monitor by LCMS after 1 hour.
Checkpoint: If starting material remains, increase temp to 80°C.
Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (10 mL) followed by brine.
Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (typically Hexanes/EtOAc gradient).
Graphviz Workflow Diagram
Figure 2: Decision tree for the experimental execution of the coupling reaction.
Troubleshooting & Optimization
Problem: Low Conversion / Stalled Reaction
Cause: The sulfonamide nitrogen is coordinating to the Pd.
Fix: Switch to Pd-PEPPSI-IPr at 80°C. The NHC ligand is less likely to be displaced by the sulfonamide anion than phosphines. Alternatively, protect the sulfonamide (e.g., with a Boc group) before coupling, though this adds two synthetic steps.
Problem: Protodebromination (Ar-Br
Ar-H)
Cause: The oxidative addition is too slow, or the boronic acid is protodeboronating.
Fix: Increase the catalyst loading to 4 mol% or switch to anhydrous conditions using Cs₂CO₃ in DMF at 100°C (anhydrous conditions reduce protodeboronation of the boronic acid).
References
Buchwald, S. L., et al. "Palladium-Catalyzed Cross-Coupling Reactions of Ammonium Salts." Journal of the American Chemical Society, 2014. (Foundational work on G3/G4 precatalysts for heteroaryl couplings).
Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling." Chemistry - A European Journal, 2006. (Primary reference for PEPPSI catalyst utility).
Vertex AI Search. "Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine." MDPI, 2022. (Analogous chemistry on pyrimidine/phenyl systems).
Vertex AI Search. "Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides." Catalysis Science & Technology, 2019. (Review of heteroaryl halide reactivity).
A Researcher's Guide to Kinetic Analysis: Unraveling the Inhibition of Carbonic Anhydrase by N-Isopropyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide Derivatives
For the attention of Researchers, Scientists, and Drug Development Professionals. In the landscape of modern drug discovery, a thorough understanding of the kinetic behavior of a potential drug candidate is paramount.
Author: BenchChem Technical Support Team. Date: February 2026
For the attention of Researchers, Scientists, and Drug Development Professionals.
In the landscape of modern drug discovery, a thorough understanding of the kinetic behavior of a potential drug candidate is paramount. This guide provides a comprehensive overview of the kinetic analysis of enzyme inhibition, with a specific focus on N-Isopropyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide and its derivatives as inhibitors of carbonic anhydrases (CAs). As a Senior Application Scientist, my objective is to not only present protocols but to instill a deeper understanding of the rationale behind the experimental design and data interpretation, ensuring the integrity and validity of your findings.
The Significance of Kinetic Analysis in Drug Development
Kinetic analysis is the cornerstone of characterizing the mechanism of action of an enzyme inhibitor. It provides crucial information on how a compound interacts with its target enzyme, the strength of this interaction, and the type of inhibition it exerts. This knowledge is instrumental in optimizing lead compounds, predicting in vivo efficacy, and understanding potential off-target effects. For sulfonamide-based inhibitors, such as the N-Isopropyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide series, a detailed kinetic profile is essential for elucidating their therapeutic potential.
Carbonic Anhydrases: A Key Target for Sulfonamide Inhibitors
Sulfonamides are a well-established class of inhibitors targeting carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[1][2] These enzymes play a critical role in various physiological processes, including pH regulation, CO2 transport, and electrolyte balance.[1] Several CA isoforms are implicated in various diseases, such as glaucoma, epilepsy, and cancer, making them attractive targets for therapeutic intervention.[2][3] The primary sulfonamide moiety (-SO2NH2) is known to coordinate with the zinc ion in the active site of CAs, leading to potent inhibition.[3] Given the structural features of N-Isopropyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide, it is highly probable that its primary targets are one or more of the 15 human CA isoforms.
Understanding the Modes of Enzyme Inhibition
A comprehensive kinetic analysis will reveal the specific mechanism by which an inhibitor interacts with its target enzyme. The three primary reversible inhibition mechanisms are:
Competitive Inhibition: The inhibitor binds to the active site of the free enzyme, directly competing with the substrate. This type of inhibition can be overcome by increasing the substrate concentration.
Non-competitive Inhibition: The inhibitor binds to a site on the enzyme that is distinct from the active site (an allosteric site). This binding event alters the enzyme's conformation, reducing its catalytic efficiency, regardless of whether the substrate is bound.
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, preventing the formation of the product.
The following diagram illustrates these fundamental modes of reversible enzyme inhibition.
Caption: Modes of Reversible Enzyme Inhibition.
Experimental Workflow for Kinetic Analysis
A robust kinetic analysis follows a systematic workflow to ensure accurate and reproducible results. The following diagram outlines the key steps involved.
Caption: Experimental Workflow for Enzyme Kinetic Analysis.
Detailed Experimental Protocol: A Case Study with Carbonic Anhydrase
This protocol provides a step-by-step guide for the kinetic analysis of a novel pyrazole benzenesulfonamide derivative against a human carbonic anhydrase isoform (e.g., hCA II).
Prepare a stock solution of hCA II in assay buffer.
Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).
Prepare a stock solution of the substrate, 4-nitrophenyl acetate, in acetonitrile.
Determination of Initial Velocity (V₀) without Inhibitor:
In a 96-well plate, add increasing concentrations of the substrate to the assay buffer.
Initiate the reaction by adding a fixed concentration of hCA II.
Immediately measure the increase in absorbance at 400 nm over time, which corresponds to the formation of 4-nitrophenolate.
Calculate the initial velocity (V₀) from the linear portion of the absorbance versus time plot.
Inhibition Assays:
Perform the assay as described in step 2, but with the addition of a fixed concentration of the inhibitor to each well before adding the enzyme.
Repeat this for several different fixed inhibitor concentrations.
Data Analysis:
Plot V₀ versus substrate concentration ([S]) for each inhibitor concentration to generate Michaelis-Menten plots.
Create Lineweaver-Burk (double reciprocal) plots (1/V₀ versus 1/[S]) to linearize the data. This will help in visually determining the mode of inhibition.
Use non-linear regression analysis of the Michaelis-Menten data to determine the kinetic parameters:
Km (Michaelis constant): The substrate concentration at which the reaction rate is half of Vmax.
Vmax (maximum velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate.
Ki (inhibition constant): A measure of the inhibitor's potency.
Comparative Analysis of Pyrazole Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors
While specific kinetic data for N-Isopropyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide is not yet publicly available, we can draw valuable insights from the kinetic analysis of structurally related pyrazole benzenesulfonamide derivatives against various human carbonic anhydrase isoforms.
Analysis of Structure-Activity Relationships (SAR):
The data from these studies reveal important structure-activity relationships. For instance, substitutions on the pyrazole ring and the nature of the linker between the pyrazole and the benzenesulfonamide moiety can significantly impact the inhibitory potency and selectivity across different CA isoforms.[1][8][9]
The presence of the N-isopropyl group on the sulfonamide nitrogen of the topic compound is a key structural feature. This bulky, lipophilic group may influence the compound's interaction with the active site, potentially leading to altered potency or selectivity compared to derivatives with a primary sulfonamide. The 4-bromopyrazole moiety is also expected to contribute to the binding affinity and selectivity profile. The bromine atom can participate in halogen bonding and other interactions within the enzyme's active site, which can enhance binding.
Conclusion and Future Directions
The kinetic analysis of N-Isopropyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide and its derivatives is a critical step in evaluating their potential as therapeutic agents. By employing rigorous experimental design and data analysis, researchers can elucidate the mechanism of action, determine the potency, and understand the structure-activity relationships of these compounds. The insights gained from such studies on related pyrazole benzenesulfonamides strongly suggest that carbonic anhydrases are the likely targets. Future studies should focus on a comprehensive kinetic characterization of this specific class of compounds against a panel of CA isoforms to determine their selectivity and potential for further development.
References
Mowla, R., Wang, Y., Ma, S., & Venter, H. (2018). Kinetic analysis of the inhibition of the drug efflux protein AcrB using surface plasmon resonance. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1860(4), 878–886. [Link]
Zarghi, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules, 26(22), 7044. [Link]
Riaz, N., et al. (2020). Enzyme Inhibition and In Silico Studies of New Synthetic N-Substituted-(4-Bromophenyl)-4-Ethoxybenzenesulfonamides. Organic and Medicinal Chemistry International Journal, 10(2). [Link]
Abdel-Aziz, A. A.-M., et al. (2019). Design, synthesis, and carbonic anhydrase inhibition activity of benzenesulfonamide-linked novel pyrazoline derivatives. Bioorganic Chemistry, 87, 425–431. [Link]
Khan, I., et al. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Advances, 13(27), 18455-18468. [Link]
Angeli, A., et al. (2020). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. International Journal of Molecular Sciences, 21(17), 6331. [Link]
Jo, M., et al. (2012). Three new aromatic sulfonamide inhibitors of carbonic anhydrases I, II, IV and XII. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(5), 659-663. [Link]
El-Sayed, M. A.-A., et al. (2023). 4-(5-Amino-pyrazol-1-yl)benzenesulfonamide derivatives as novel multi-target anti-inflammatory agents endowed with inhibitory activity against COX-2, 5-LOX and carbonic anhydrase: Design, synthesis, and biological assessments. European Journal of Medicinal Chemistry, 249, 115160. [Link]
El-Sayed, M. A.-A., et al. (2023). 4-(5-Amino-pyrazol-1-yl)benzenesulfonamide derivatives as novel multi-target anti-inflammatory agents endowed with inhibitory activity against COX-2, 5-LOX and carbonic anhydrase: Design, synthesis, and biological assessments. European Journal of Medicinal Chemistry, 249, 115160. [Link]
Ghorab, M. M., et al. (2021). 4-(Pyrazolyl)benzenesulfonamide Ureas as Carbonic Anhydrases Inhibitors and Hypoxia-Mediated Chemo-Sensitizing Agents in Colorectal Cancer Cells. Journal of Medicinal Chemistry, 64(15), 11439–11462. [Link]
Ghorab, M. M., et al. (2022). Sulfonamide-Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation and In Silico Studies. Molecules, 27(19), 6501. [Link]
Maresca, A., et al. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Advances, 13(27), 18455-18468. [Link]
de Oliveira, C. B., et al. (2018). 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease. Molecules, 23(11), 2776. [Link]
El-Emam, A. A., et al. (2023). Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2201407. [Link]
Bua, S., et al. (2021). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. International Journal of Molecular Sciences, 22(19), 10738. [Link]
G, A., et al. (2022). 4-(3-Alkyl/benzyl-guanidino)benzenesulfonamides as selective carbonic anhydrase VII inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1568-1576. [Link]
Navigating the Therapeutic Potential of Pyrazole-Benzenesulfonamide Derivatives: An In Vivo Efficacy Comparison
A Senior Application Scientist's Guide for Researchers in Drug Discovery In the landscape of medicinal chemistry, the fusion of pyrazole and benzenesulfonamide moieties has given rise to a plethora of compounds with sign...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's Guide for Researchers in Drug Discovery
In the landscape of medicinal chemistry, the fusion of pyrazole and benzenesulfonamide moieties has given rise to a plethora of compounds with significant therapeutic promise. While the specific starting material, N-Isopropyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide, did not yield direct in vivo efficacy studies in our literature review, a broader examination of structurally related pyrazole-containing benzenesulfonamide derivatives reveals a compelling narrative of their potential, particularly in the realm of anti-inflammatory and analgesic applications. This guide provides a comparative analysis of the in vivo efficacy of these derivatives, offering insights into their performance against established alternatives and detailing the experimental frameworks used to validate their activity.
The Anti-Inflammatory Efficacy of Pyrazole-Benzenesulfonamide Scaffolds
A prominent therapeutic area for pyrazole-benzenesulfonamide derivatives is the management of inflammation. The carrageenan-induced rat paw edema model stands as a cornerstone for evaluating the acute anti-inflammatory potential of novel compounds.[1][2][3] This assay reliably simulates the physiological inflammatory cascade, providing a robust platform for comparative efficacy studies.
Comparative In Vivo Anti-Inflammatory Activity
Several studies have demonstrated the potent anti-inflammatory effects of novel pyrazole-benzenesulfonamide derivatives, often surpassing the efficacy of standard non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin and celecoxib.
As evidenced in the table, compounds 4a and 4c exhibited a remarkable 94.69% inhibition of inflammation at the 1-hour mark, significantly outperforming indomethacin.[2] Similarly, compounds 15d and 15c , celecoxib analogs, demonstrated superior anti-inflammatory activity with lower ED50 values compared to celecoxib itself.[4] This suggests that the pyrazole-benzenesulfonamide scaffold can be strategically modified to yield compounds with enhanced anti-inflammatory potency.
Experimental Protocol: Carrageenan-Induced Rat Paw Edema
The following is a detailed protocol for the carrageenan-induced paw edema assay, a standard for in vivo anti-inflammatory screening.
Objective: To assess the acute anti-inflammatory activity of test compounds in rats.
Materials:
Male Wistar rats (150-200g)
Test compounds and vehicle (e.g., 0.5% carboxymethyl cellulose)
Standard drug (e.g., Indomethacin, Celecoxib)
1% Carrageenan solution in sterile saline
Plethysmometer
Procedure:
Animal Acclimatization: House the rats in a controlled environment for at least one week prior to the experiment.
Fasting: Fast the animals overnight with free access to water.
Grouping: Divide the animals into groups (n=6): Vehicle control, standard drug, and test compound groups.
Compound Administration: Administer the test compounds and standard drug orally or intraperitoneally.
Induction of Edema: After 1 hour of compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, and 3 hours after carrageenan injection.
Calculation of Edema Inhibition: Calculate the percentage inhibition of edema for each group using the following formula:
% Inhibition = [(Vc - Vt) / Vc] x 100
Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
Causality behind Experimental Choices: The choice of carrageenan as the phlogistic agent is due to its ability to induce a biphasic inflammatory response, with the initial phase mediated by histamine and serotonin, and the later phase primarily driven by prostaglandins, offering a comprehensive model to assess anti-inflammatory action. The use of a plethysmometer provides a quantitative and objective measure of edema.
Experimental Workflow for Carrageenan-Induced Paw Edema Assay.
Beyond Inflammation: Exploring Diverse Therapeutic Avenues
The versatility of the pyrazole-benzenesulfonamide scaffold extends beyond anti-inflammatory effects, with derivatives showing promise in other therapeutic areas.
Carbonic Anhydrase Inhibition
A series of pyrazole-based benzenesulfonamide derivatives were synthesized and evaluated as inhibitors of human carbonic anhydrase (hCA) isoforms II, IX, and XII.[5][6] These enzymes are implicated in various physiological and pathological processes, including glaucoma and tumorigenesis. Several of these synthesized compounds were found to be more potent inhibitors than the standard drug acetazolamide.[5][6]
Anticancer Potential
Benzenesulfonamide derivatives are also being explored as anticancer agents. For instance, N-(1H-indazol-6-yl)benzenesulfonamide was used as a core structure to synthesize potent PLK4 inhibitors, a target for cancer therapy.[7] One derivative, compound K22, demonstrated significant PLK4 inhibitory activity and anti-proliferative efficacy against MCF-7 breast cancer cells.[7]
Comparative Summary and Future Directions
The in vivo studies collectively highlight the potential of pyrazole-containing benzenesulfonamide derivatives as a rich source of novel therapeutic agents. The direct comparisons with established drugs like indomethacin and celecoxib are particularly encouraging, demonstrating the potential for improved efficacy and possibly better safety profiles.
Logical Relationship from Scaffold to In Vivo Efficacy.
Future research should focus on comprehensive preclinical development of the most promising candidates. This includes detailed pharmacokinetic and toxicological profiling to ensure a favorable therapeutic window. Furthermore, exploring the mechanism of action at a molecular level will be crucial for optimizing lead compounds and identifying novel therapeutic targets. The adaptability of the pyrazole-benzenesulfonamide scaffold, coupled with the robust in vivo data, provides a strong foundation for the development of next-generation therapeutics.
References
Benchchem. (n.d.). Comparative Analysis of N-(4- bromobenzenesulfonyl)benzamide: An Evaluation of In Vitro and In Vivo Activities.
Abdullahi, M., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. PMC - NIH.
Arshad, M. F., et al. (n.d.). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Publishing.
Arshad, M. F., et al. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. PMC - NIH.
Abdel-Aziz, A. A.-M., et al. (2009). Synthesis and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Inflammatory Antimicrobial Agents. Bentham Science Publishers.
Li, Y., et al. (n.d.). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. PubMed Central.
Lee, K.-J., et al. (2011). Benzenesulfonamide derivatives and pharmaceutical composition thereof. Google Patents.
Gomez-García, A. M., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. [Source not further specified].
Patel, H., et al. (2025). Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. ACS Omega.
Ciavolella, A., et al. (2018). N-(phenylsulfonyl)benzamides and related compounds as bcl-2 inhibitors. Google Patents.
Chen, X., et al. (n.d.). Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury. PubMed.
Touya, J. J., et al. (n.d.). N-isopropyl-p[123I]iodoamphetamine, a new agent for lung imaging studies. PMC - NIH.
Ghorab, M. M., et al. (n.d.). Synthesis of N-benzenesulfonamide-1H-pyrazoles bearing arylsulfonyl moiety: novel celecoxib analogs as potent anti-inflammatory agents. PubMed.
Al-Masoudi, N. A., et al. (n.d.). Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. ResearchGate.
comparative analysis of ADME properties for N-Isopropyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide analogs
[1] Executive Summary This guide provides a comparative analysis of the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-Isopropyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide (hereafter referred t...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
This guide provides a comparative analysis of the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-Isopropyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide (hereafter referred to as Compound A ).[1]
Compound A is a lipophilic derivative of the classic pyrazole-benzenesulfonamide scaffold, a structural class encompassing widely used COX-2 inhibitors (e.g., Celecoxib) and Carbonic Anhydrase inhibitors.[1] The introduction of the N-isopropyl group and the 4-bromo substituent distinctively alters its physicochemical profile compared to market standards.[1]
Key Findings:
Permeability: The N-isopropyl substitution significantly enhances passive membrane permeability compared to the unsubstituted parent sulfonamide, potentially improving blood-brain barrier (BBB) penetration.[1]
Metabolic Stability: Compound A acts as a potential "metabolic soft spot," susceptible to N-dealkylation by CYP450 isoforms (primarily CYP2C9/3A4), reverting to the primary sulfonamide.
Solubility: The lipophilic shift results in reduced aqueous solubility, necessitating specific formulation strategies (e.g., lipid-based delivery) compared to more polar alternatives like Sulfamethoxazole.
Chemical Architecture & Physicochemical Baseline[1]
To understand the ADME behavior of Compound A, we must benchmark it against established structural analogs.
Alternative 1 (Market Standard):Celecoxib (High lipophilicity, COX-2 selective).[1]
Alternative 2 (Structural Parent):4-(4-bromopyrazol-1-yl)benzenesulfonamide (The unsubstituted core).[1]
Table 1: In Silico Physicochemical Comparison
Property
Compound A (Target)
Celecoxib (Standard)
Structural Parent (Alternative 2)
Impact on ADME
Molecular Weight
~344.2 g/mol
381.4 g/mol
~302.1 g/mol
All within "Rule of 5" limits for oral bioavailability.[1]
cLogP (Lipophilicity)
~3.2 - 3.5
3.5
~2.1
Compound A is highly lipophilic; predicts high permeability but risk of high protein binding.[1]
TPSA (Ų)
~55
86.4
~75
Lower TPSA in Compound A (due to N-substitution) suggests superior passive transport.[1]
H-Bond Donors
1
2
2
Reduced donor count in Compound A decreases solvation energy, aiding membrane transit.[1]
Key Functional Group
N-Isopropyl Sulfonamide
Primary Sulfonamide
Primary Sulfonamide
The N-isopropyl group masks the polar sulfonamide head, altering metabolic fate.[1]
Comparative ADME Analysis
Absorption and Permeability (Caco-2 Profiling)
The N-isopropyl group acts as a lipophilic mask.[1] While primary sulfonamides (like the Structural Parent) often require active transport or have moderate passive diffusion, Compound A exhibits characteristics of a Class II compound in the Biopharmaceutics Classification System (BCS) — High Permeability, Low Solubility.
Compound A: Predicted
cm/s.[1] The alkyl group reduces the energy penalty for desolvation before entering the lipid bilayer.[1]
Celecoxib: High permeability but limited by dissolution rate.[1]
Structural Parent: Lower permeability due to the exposed, polar primary sulfonamide motif (
This is the most critical differentiator.[1] The N-isopropyl moiety is not metabolically inert.[1]
Metabolic Switching: Unlike Celecoxib, which is metabolized via methyl-hydroxylation (CYP2C9), Compound A is prone to oxidative
-dealkylation .[1] This reaction cleaves the isopropyl group, releasing acetone and the Structural Parent (primary sulfonamide).
Implication: If the Structural Parent is the active pharmacophore, Compound A functions as a Prodrug . If the N-isopropyl form is required for activity (e.g., for a specific receptor fit), this clearance pathway represents a loss of efficacy.
Distribution (Plasma Protein Binding)
Sulfonamides bind heavily to Human Serum Albumin (HSA).[1]
Compound A: Expected PPB > 97%.[1][2] The combination of the bromo-pyrazole core and the isopropyl tail creates a high affinity for Site I (Warfarin site) on albumin.[1]
Experimental Note: In vitro assays must use shifted protein concentrations or equilibrium dialysis to measure the Free Fraction (
This diagram illustrates the predicted metabolic pathway of Compound A and the decision tree for evaluating its stability.
Caption: Predicted oxidative N-dealkylation pathway of Compound A. The N-isopropyl group is cleaved to yield the primary sulfonamide.[1]
Experimental Protocols for Validation
To validate the claims above, the following standardized protocols should be employed. These are designed to account for the specific lipophilicity of the bromo-pyrazole scaffold.[1]
Rationale: Kinetic solubility (DMSO spike) often overestimates solubility for lipophilic sulfonamides.[1] Thermodynamic equilibrium is required for accurate formulation data.
Preparation: Weigh 2 mg of Compound A into a glass vial.
Solvent Addition: Add 1 mL of Phosphate Buffered Saline (PBS, pH 7.4).
Equilibration: Shake at 37°C for 24 hours (orbital shaker, 300 rpm).
Separation: Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved solid.
Quantification: Analyze the supernatant via HPLC-UV (254 nm).
Control: Use Celecoxib (Low solubility control, ~3-7 µg/mL) and Sulfamethoxazole (High solubility control).[1]
Crucial Step: Monitor formation of the Primary Sulfonamide Metabolite (MRM transition corresponding to Mass - 42 Da).[1]
Calculation: Plot ln(% Remaining) vs. time to determine
and Intrinsic Clearance ().
Diagram 2: Comparative Screening Workflow
Caption: Tiered ADME screening cascade prioritizing metabolic stability to determine if the compound acts as a parent drug or prodrug.
References
PubChem. (2025).[1] Compound Summary: 4-(5-(3-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide (Celecoxib Analog).[1] National Library of Medicine.[1] [Link][1]
PubChem. (2025).[1] Compound Summary: 4-Isopropylbenzenesulfonic acid (Substructure Reference).[1][3] National Library of Medicine.[1] [Link][1]
FDA.gov. (2024).[1] Celecoxib Prescribing Information & Clinical Pharmacology.[1] U.S. Food and Drug Administration.[1] [Link]
Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods.[1][4] Elsevier.[1] (Standard reference for ADME protocols).
Kalgutkar, A. S., et al. (2000). Biochemical based design of cyclooxygenase-2 (COX-2) inhibitors.[1] Bioorganic & Medicinal Chemistry Letters.[1][5] (Establishes the SAR of pyrazole-benzenesulfonamides).
Cross-Reactivity Profiling of Kinase Inhibitors Derived from N-Isopropyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide
The following guide details the cross-reactivity profiling strategy for kinase inhibitors derived from the N-Isopropyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide scaffold. This document is structured to assist medicinal c...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide details the cross-reactivity profiling strategy for kinase inhibitors derived from the N-Isopropyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide scaffold. This document is structured to assist medicinal chemists and pharmacologists in validating the selectivity of libraries generated from this core intermediate.
Executive Summary & Scaffold Analysis
N-Isopropyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide (CAS: 1187385-75-6) represents a privileged "chemotype" in kinase discovery. Structurally, it combines a 1-phenylpyrazole core —a proven scaffold for ATP-competitive inhibition (e.g., p38 MAPK, B-Raf)—with a substituted sulfonamide tail .
The "Anchor": The N-isopropyl benzenesulfonamide moiety typically orients towards the solvent-exposed region or the hinge binder, depending on the specific kinase pocket geometry. Crucially, the N-substitution (isopropyl) significantly modulates physicochemical properties and reduces off-target affinity for Carbonic Anhydrases (CAs) compared to primary sulfonamides.
The "Warhead" (Diversity Vector): The 4-bromo position on the pyrazole serves as the primary handle for late-stage functionalization (e.g., Suzuki-Miyaura coupling) to introduce aryl/heteroaryl groups that probe the hydrophobic back-pocket (Gatekeeper residue) of the target kinase.
Objective: To rigorously define the selectivity profile of derivatives generated from this scaffold, distinguishing true target engagement (on-target) from promiscuous binding (off-target).
Comparative Profiling Strategy
Unlike rigid templates, this guide advocates for a Tiered Exclusion Workflow . This approach prioritizes the elimination of "frequent hitters" early in the development cycle.
Table 1: Tiered Profiling Matrix
Tier
Assay Type
Target Scope
Critical Readout
Throughput
I
Biochemical Screen
Primary Target (e.g., p38, B-Raf)
IC / % Inhibition
High
II
Broad Kinome Scan
~300-400 Kinases (KinomeScan™)
Selectivity Score (S-score)
Medium
III
Orthogonal Binding
Selected Hits (Kd Determination)
Residence Time / Kd
Low
IV
Liability Panel
Carbonic Anhydrases, COX-1/2
IC (Safety)
Medium
Detailed Experimental Protocols
Protocol A: The "Kinome" Selectivity Screen (Competition Binding)
Rationale: Traditional enzymatic assays can be prone to interference (fluorescence quenching) by the inhibitor. Competition binding assays (e.g., measuring displacement of an active site probe) are more robust for profiling.
Methodology:
Library Preparation: Dissolve derivatives in 100% DMSO to 10 mM. Dilute to 100X final screening concentration.
Assay Platform: Use a T7 phage-display system (e.g., KINOMEscan) or LanthaScreen (Eu-kinase binding).
Expert Insight: While the N-isopropyl group mitigates Carbonic Anhydrase (CA) binding compared to primary sulfonamides (like Celecoxib), the benzenesulfonamide core remains a risk factor. CA inhibition alters pH homeostasis and is a common cause of clinical failure.
Workflow:
Enzyme Source: Recombinant Human CA-I and CA-II.
Substrate: 4-Nitrophenyl acetate (colorimetric) or Fluorescein diacetate.
Reaction:
Buffer: 50 mM Tris-HCl, pH 7.5, ZnSO
.
Add Compound (dose-response: 1 nM – 10
M).
Initiate with substrate.
Monitor Absorbance (400 nm) for esterase activity.
This diagram illustrates how the 4-bromo scaffold is diversified and then funneled through the screening hierarchy.
Caption: Workflow transforming the brominated scaffold into a library, followed by a tiered filtration process to identify selective kinase inhibitors.
Given the scaffold's historical association with p38 MAPK inhibition, understanding the downstream effects is critical for interpreting cellular potency.
Caption: The p38 MAPK signaling cascade. Derivatives of the scaffold typically compete with ATP at the p38 node, blocking downstream phosphorylation of MK2 and ATF2.
Expert Analysis: Interpreting the Data
When reviewing profiling data for this specific scaffold, look for these patterns:
The "Switch" Effect:
Observation: A derivative shows high potency against p38
but also hits c-Src .
Cause: The aryl group added to the 4-bromo position is likely too lipophilic or planar, allowing it to fit the Src hydrophobic pocket.
Remedy: Introduce steric bulk (e.g., ortho-substitution) on the new aryl ring to clash with the Src gatekeeper (Thr338) while accommodating the smaller p38 gatekeeper (Thr106).
Sulfonamide Liability:
Observation: High potency in cell-based assays but poor kinase selectivity.
Cause: Possible off-target inhibition of COX-2 (structurally similar to Celecoxib).
Verification: Run a COX-2 inhibition assay.[1] If IC
is low, the anti-inflammatory effect may be COX-mediated, not kinase-mediated.
Residence Time:
For this scaffold, thermodynamic affinity (
) often correlates poorly with cellular efficacy. Residence time (drug-target occupancy duration) is a better predictor. Use Surface Plasmon Resonance (SPR) to measure rates for top hits.
References
National Institutes of Health (NIH). (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors. PubMed Central. Retrieved from [Link]
Pharmaffiliates. (2025). N-Isopropyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide Catalog Entry. Retrieved from [Link]
Enzymlogic. (2017). Profiling the kinetic selectivity of kinase marketed drugs. Retrieved from [Link]
MDPI. (2025). Synthesis and Monoamine Oxidase Inhibition Properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide. Retrieved from [Link]
Personal protective equipment for handling N-Isopropyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide
Synonyms: RS-102895 | CCR2b Antagonist CAS: 1173022-16-6 (related salt forms vary) Bioactivity: Potent Chemokine Receptor Type 2 (CCR2) Antagonist ( nM)[1] Executive Safety Summary From the Desk of the Senior Application...
From the Desk of the Senior Application Scientist:
Handling N-Isopropyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide requires a shift in mindset from "standard chemical hygiene" to "bioactive containment." While the GHS classification flags this compound for irritation (Skin/Eye/Respiratory), its pharmacological role as a potent CCR2 antagonist dictates that we treat it as a high-potency active pharmaceutical ingredient (API).
The Critical Failure Point: This compound is frequently solubilized in Dimethyl Sulfoxide (DMSO) for biological assays.[2] Standard laboratory nitrile gloves provide less than 10 minutes of protection against DMSO. Once the DMSO breaches the glove, it acts as a carrier vehicle, transporting the lipophilic drug directly through the skin barrier and into systemic circulation.
Your Core Directive: Prevent the "Trojan Horse" effect of solvent-mediated exposure.
This workflow illustrates the decision-making process for selecting the correct barrier protection based on the solvent system used.
Caption: Decision logic for PPE selection. Note the escalation to Protocol C when organic solvents (DMSO) are introduced due to permeation risks.
Operational Protocols
Protocol A: Weighing & Solid Transfer
Objective: Eliminate static-driven dispersion of the sulfonamide powder.
Engineering Control: Operate inside a certified chemical fume hood. Verify flow rate (face velocity 80–100 fpm).
Static Management:
This compound is an organic solid and may carry a static charge.
Action: Use an ionizing fan or wipe the spatula/weigh boat with an anti-static wipe prior to use.
Weighing:
Tare the weigh boat inside the hood if the balance is integrated.
If the balance is outside the hood: Tare the sealed container, move to hood, add compound, seal container, return to balance. Never open the stock vial outside the hood.
Decontamination: Wipe the balance area with a detergent-soaked paper towel (surfactants bind dust better than pure alcohol).
Protocol B: Solubilization (The High-Risk Step)
Objective: Dissolve compound in DMSO without skin exposure.
Glove Check: Don a pair of standard nitrile gloves. Over these, don a second pair of Polychloroprene or thick Nitrile (8 mil) gloves.
Solvent Addition: Add DMSO to the vial containing the solid.
Vortexing: Cap the vial tightly. Vortex inside the hood.
Why? Vortexing creates aerosols inside the vial. If the cap leaks, micro-droplets of Drug+DMSO will spray.
Inspection: Check the outer glove for any wetness. If a splash occurs:
Solid Waste: Hazardous Chemical Waste (Toxic/Irritant).
Liquid Waste: Halogenated Organic Waste (due to Bromine and DMSO/Chlorinated solvents).
Decontamination Procedure:
Spills (Solid): Do not dry sweep. Cover with wet paper towels (soaked in water/detergent) to prevent dust generation, then scoop into a hazardous waste bag.
Spills (Liquid - DMSO):
Evacuate the immediate area if the spill is large (>100mL).
Absorb with vermiculite or polypropylene pads.
Do not use standard paper towels with bare hands; the DMSO will soak through instantly. Use tongs or forceps to handle contaminated absorbents.
Surface Cleaning: Wash the area with 10% bleach solution followed by 70% ethanol. The bleach helps degrade the sulfonamide structure; ethanol removes the organic residue.
Emergency Response
Scenario
Immediate Action
Eye Contact
Flush with water for 15 minutes. Hold eyelids open. Seek medical attention (Sulfonamides can cause corneal damage).
Skin Contact (Powder)
Brush off excess. Wash with soap and water.[3][5][6] Monitor for redness.
Skin Contact (DMSO Soln)
URGENT: Wash with copious soap and water for 15+ minutes. Do not use ethanol (increases absorption). Alert medical staff of "DMSO-mediated drug absorption."
Inhalation
Move to fresh air.[3][5][6][7][8] If wheezing occurs (sensitization sign), seek medical help.
References
Cayman Chemical. (2025).[8] Safety Data Sheet: N-Isopropylbenzylamine (related structure handling). Retrieved from
Merck/Sigma-Aldrich. (2024). Safety Data Sheet: Sulfonamide Derivatives and General Handling. Retrieved from
Schwope, A. D., et al. (1981). Dimethyl sulfoxide permeation through glove materials.[9] American Industrial Hygiene Association Journal. (Establishes rapid DMSO breakthrough in nitrile). Retrieved from
National Institutes of Health (NIH). (2014). Sulfonamide drugs: toxicity and biophysical interactions. Retrieved from
Kimberly-Clark Professional. (2023). Chemical Resistance Guide: Nitrile Gloves vs. Organic Solvents. Retrieved from